Product packaging for SW-100(Cat. No.:CAS No. 2126744-35-0)

SW-100

Cat. No.: B611082
CAS No.: 2126744-35-0
M. Wt: 316.8 g/mol
InChI Key: MNAYBFFSFQRSIT-UHFFFAOYSA-N
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Description

brain-penetrable HDAC6 inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClN2O2 B611082 SW-100 CAS No. 2126744-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(6-chloro-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-15-7-8-16-14(10-15)2-1-9-20(16)11-12-3-5-13(6-4-12)17(21)19-22/h3-8,10,22H,1-2,9,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAYBFFSFQRSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)N(C1)CC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126744-35-0
Record name SW-100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2126744350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SW-100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U5GL7ZCP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SW-100, a Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SW-100 is a potent and highly selective, brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6) with a compelling therapeutic potential for neurological disorders.[1][2] Its mechanism of action is centered on the specific inhibition of the second catalytic domain (CD2) of HDAC6, leading to the hyperacetylation of cytoplasmic proteins, most notably α-tubulin, without significantly affecting histone acetylation.[1] This targeted activity modulates crucial cellular pathways involved in axonal transport, protein quality control, and cell motility, underpinning its efficacy in preclinical models of Fragile X Syndrome and Charcot-Marie-Tooth disease.[2][3] This document provides a comprehensive overview of the molecular mechanism, quantitative inhibitory profile, affected signaling pathways, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action

This compound is a tetrahydroquinoline-based phenylhydroxamate inhibitor that demonstrates low-nanomolar potency against HDAC6.[1][4] The core mechanism involves the chelation of the zinc ion within the catalytic pocket of HDAC6, a characteristic interaction for hydroxamate-based inhibitors.

Notably, this compound selectively targets the α-tubulin deacetylase activity of HDAC6, which is primarily associated with its second catalytic domain (CD2).[1] This specificity is crucial as it distinguishes this compound from pan-HDAC inhibitors and even other HDAC6 inhibitors that may interact differently with the two catalytic domains. By inhibiting HDAC6-CD2, this compound prevents the removal of acetyl groups from lysine residues on non-histone protein substrates.[1] Its high selectivity ensures that the acetylation status of histones, which is mainly regulated by Class I HDACs, remains unaffected, thereby avoiding the broad transcriptional changes and potential toxicity associated with pan-HDAC inhibition.[1][4]

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The data clearly establishes its profile as a highly specific HDAC6 inhibitor.

Parameter Target Value Assay Type Reference
IC50 HDAC62.3 nMBiochemical Assay[1][5][6][7]
Selectivity Other HDACs (Class I, II, IV)>1,000-foldBiochemical Assays[1][4][5][8]
IC50 (Cell-based) HDAC6 (full-length)279 nMNanoBRET Target Engagement[1]
IC50 (Cell-based) HDAC6-CD297 nMNanoBRET Target Engagement[1]
IC50 (Cell-based) HDAC1>20,000 nMNanoBRET Target Engagement[1]

Downstream Cellular Effects & Signaling Pathways

The inhibition of HDAC6 by this compound initiates a cascade of downstream cellular events primarily through the modulation of the acetylation status of key cytoplasmic proteins.

Hyperacetylation of α-Tubulin and Microtubule Dynamics

The most well-characterized downstream effect of this compound is the dose-dependent increase in the acetylation of α-tubulin.[6][7][9] HDAC6 is the primary deacetylase for α-tubulin, and its inhibition by this compound leads to an accumulation of acetylated α-tubulin.[1][10] This modification is critical for microtubule stability and function. Acetylated microtubules serve as preferential tracks for motor proteins like dynein and kinesin, enhancing intracellular and axonal transport.[11] This improved transport is believed to be a key mechanism for the therapeutic effects observed in neurodegenerative disease models, where impaired axonal transport is a common pathology.[3][11]

SW100_Tubulin_Pathway SW100 This compound HDAC6 HDAC6 (Catalytic Domain 2) SW100->HDAC6 Inhibits Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Ac_Tubulin Acetylated α-Tubulin Transport Enhanced Axonal Transport Ac_Tubulin->Transport Stability Increased Microtubule Stability Ac_Tubulin->Stability Tubulin->Ac_Tubulin HAT HATs HAT->Tubulin Acetylates HDAC6_Substrate_Pathway cluster_0 This compound Action cluster_1 HDAC6 Substrates & Cellular Functions SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibits Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates AKT AKT HDAC6->AKT Deacetylates Function_Tubulin Axonal Transport Microtubule Stability Tubulin->Function_Tubulin Function_Hsp90 Protein Folding & Quality Control Hsp90->Function_Hsp90 Function_AKT Synaptogenesis Cell Survival AKT->Function_AKT Western_Blot_Workflow Start Cell Culture (e.g., HEK293) Treatment Treat with this compound (Dose-response, 48h) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer PVDF Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking Antibody1 Primary Ab Incubation (Ac-Tubulin, Total Tubulin) Blocking->Antibody1 Antibody2 Secondary Ab Incubation Antibody1->Antibody2 Imaging ECL Imaging Antibody2->Imaging Analysis Densitometry Analysis Imaging->Analysis

References

SW-100: A Comprehensive Technical Profile on HDAC Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the histone deacetylase (HDAC) isoform selectivity profile of SW-100, a potent and highly selective HDAC6 inhibitor. The information presented herein is curated from primary research to assist in the evaluation and application of this compound in preclinical and translational research settings.

Core Selectivity Profile of this compound

This compound is a tetrahydroquinoline-based phenylhydroxamate compound designed for high-affinity and selective inhibition of HDAC6. It has demonstrated significant potential in models of neurodegenerative diseases. The selectivity of this compound is a key attribute, contributing to its favorable pharmacological profile by minimizing off-target effects associated with pan-HDAC inhibitors.

Quantitative Inhibition Data

The inhibitory activity of this compound against all 11 human HDAC isoforms has been quantitatively assessed, revealing a profound selectivity for HDAC6. The IC50 values, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.

HDAC IsoformClassIC50 (nM)
HDAC6 IIb 2.3
HDAC1I>10,000
HDAC2I>10,000
HDAC3I>10,000
HDAC8I>10,000
HDAC4IIa>10,000
HDAC5IIa>10,000
HDAC7IIa>10,000
HDAC9IIa>10,000
HDAC10IIb>10,000
HDAC11IV>10,000

Data compiled from Kozikowski et al., 2019.[1]

As the data indicates, this compound exhibits a remarkable selectivity for HDAC6, with over a thousand-fold greater potency for this isoform compared to all other HDACs.[1] This high degree of selectivity is attributed to the specific interactions between the tetrahydroquinoline cap of this compound and the unique structural features of the HDAC6 catalytic site.

Mechanism of Action and Cellular Effects

This compound exerts its biological effects through the selective inhibition of the α-tubulin deacetylase activity of HDAC6, which is primarily localized in the cytoplasm.[1] This leads to an increase in the acetylation of α-tubulin, a key component of microtubules, without significantly affecting histone acetylation levels.[1] The modulation of microtubule dynamics through this mechanism is thought to underlie the therapeutic potential of this compound in various disease models.

HDAC6_Inhibition_Pathway SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibition deacetylatedTubulin α-Tubulin (deacetylated) HDAC6->deacetylatedTubulin Deacetylation alphaTubulin α-Tubulin (acetylated) Microtubule Microtubule Stabilization & Axonal Transport alphaTubulin->Microtubule Promotes Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis HDAC HDAC Enzyme Incubation Incubate at 37°C HDAC->Incubation Substrate Fluorogenic Substrate Substrate->Incubation SW100 This compound Dilutions SW100->Incubation Developer Add Developer Incubation->Developer Fluorescence Measure Fluorescence Developer->Fluorescence IC50 Calculate IC50 Fluorescence->IC50 NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Transfection Transfect HEK293 with HDAC-NanoLuc® Fusion Plating Plate Transfected Cells Transfection->Plating Add_SW100 Add this compound Plating->Add_SW100 Add_Tracer Add Fluorescent Tracer Add_SW100->Add_Tracer Add_Substrate Add NanoLuc® Substrate Add_Tracer->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET IC50 Determine Cellular IC50 Measure_BRET->IC50

References

In-Depth Technical Guide to SW-100: A Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW-100 is a potent and highly selective, brain-penetrable inhibitor of histone deacetylase 6 (HDAC6). With a tetrahydroquinoline-based structure, this compound exhibits an impressive IC50 of 2.3 nM for HDAC6 and demonstrates over 1,000-fold selectivity against all other HDAC isoforms. Its mechanism of action centers on the specific inhibition of the α-tubulin deacetylase activity of HDAC6, leading to an increase in acetylated α-tubulin. This targeted activity has shown promise in preclinical models for ameliorating memory and learning impairments, particularly in the context of neurodevelopmental disorders such as Fragile X Syndrome. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an elucidation of its signaling pathway.

Chemical Structure and Properties

This compound, chemically known as 4-((6-chloro-3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide, is a small molecule with a molecular weight of 316.78 g/mol and the chemical formula C₁₇H₁₇ClN₂O₂. Its structure features a phenylhydroxamate group, which is crucial for its inhibitory activity, connected to a tetrahydroquinoline moiety.

PropertyValueReference
IUPAC Name 4-((6-chloro-3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide[1]
CAS Number 2126744-35-0[1]
Molecular Formula C₁₇H₁₇ClN₂O₂[1]
Molecular Weight 316.78 g/mol [1]
HDAC6 IC₅₀ 2.3 nM[1]
Selectivity >1000-fold over other HDAC isoforms[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the reaction of 4,7-dichloroquinoline to introduce the necessary functional groups. A plausible synthetic route involves the formation of an amide bond followed by functionalization at the C4 position of the quinoline ring. For instance, a three-step procedure can be envisioned starting from 4,7-dichloroquinoline, involving an N-oxidation, followed by a C2-amide formation, and a subsequent C4 SNAr reaction with a suitable amine.[2] Another approach for a similar core structure involves the reaction of 4-chloro-3-sulphamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole.[3] The final step to generate the hydroxamic acid can be achieved through various methods, including the coupling of a carboxylic acid with hydroxylamine or its protected derivatives.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. The primary substrate of HDAC6 relevant to the therapeutic potential of this compound is α-tubulin, a key component of microtubules.

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including intracellular transport, cell motility, and cell division. The dynamic instability of microtubules is tightly regulated by post-translational modifications of tubulin subunits. One such modification is the acetylation of α-tubulin at lysine 40 (K40). This acetylation is associated with more stable microtubules.[1][4][5]

HDAC6 functions to deacetylate α-tubulin, thereby promoting microtubule dynamicity.[4][5] By inhibiting HDAC6, this compound prevents the removal of acetyl groups from α-tubulin. This leads to an accumulation of acetylated α-tubulin, resulting in the stabilization of the microtubule network.[1] This stabilization is thought to be the basis for the therapeutic effects observed in preclinical models, as it can rectify deficits in axonal transport and other microtubule-dependent neuronal functions.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

SW100_Pathway cluster_0 Microtubule Dynamics cluster_1 HDAC6 Regulation cluster_2 Cellular Outcomes Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stable_Microtubule Stable Acetylated Microtubule Microtubule->Stable_Microtubule Acetylation (HATs) Stable_Microtubule->Microtubule Deacetylation Axonal_Transport Enhanced Axonal Transport Stable_Microtubule->Axonal_Transport HDAC6 HDAC6 deacetylation_edge deacetylation_edge HDAC6->deacetylation_edge catalyzes SW100 This compound SW100->HDAC6 inhibits Neuronal_Function Improved Neuronal Function Axonal_Transport->Neuronal_Function

This compound inhibits HDAC6, leading to increased α-tubulin acetylation and microtubule stability.

Experimental Protocols

The following are detailed protocols for key experiments cited in the characterization of this compound, based on the methodologies described in the primary literature.[1]

In Vitro Assay: Western Blot for Acetylated α-Tubulin in HEK293 Cells

This protocol describes the determination of acetylated α-tubulin levels in human embryonic kidney (HEK293) cells following treatment with this compound.

Experimental Workflow:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting Seed Seed HEK293 cells Treat Treat with this compound (0.01-10 µM) for 48h Seed->Treat Lyse Lyse cells Treat->Lyse Quantify Quantify protein concentration (BCA assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (anti-acetylated α-tubulin, anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect

Workflow for Western blot analysis of acetylated α-tubulin.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies:

    • Mouse anti-acetylated-α-Tubulin (e.g., clone 6-11B-1)[6]

    • Rabbit anti-α-Tubulin (loading control)

  • HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 48 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using lysis buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated α-tubulin band to the corresponding total α-tubulin band for each sample.

In Vivo Assay: Amelioration of Memory and Learning Impairments in a Fragile X Syndrome Mouse Model

This protocol outlines the in vivo evaluation of this compound's efficacy in the Fmr1 knockout (Fmr1⁻/⁻) mouse model of Fragile X Syndrome.

Experimental Workflow:

InVivo_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_behavioral_testing Behavioral Testing cluster_tissue_collection Tissue Collection & Analysis Acclimate Acclimate Fmr1-/- and WT mice Dosing Administer this compound (20 mg/kg, i.p.) or vehicle twice daily for 2 days Acclimate->Dosing NOR Novel Object Recognition Test Dosing->NOR TOL Temporal Order Learning Test NOR->TOL SP Spatial Processing Test TOL->SP Euthanize Euthanize mice SP->Euthanize Dissect Dissect hippocampus Euthanize->Dissect Western Western blot for acetylated α-tubulin Dissect->Western

Workflow for in vivo evaluation of this compound in Fmr1-/- mice.

Materials:

  • Fmr1⁻/⁻ mice and wild-type (WT) littermates (e.g., on a C57BL/6 background)[7]

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween80, and saline)

  • Standard laboratory animal housing and handling equipment

  • Apparatus for behavioral testing (e.g., open field arena, objects for novel object recognition)

Procedure:

  • Animal Husbandry and Dosing:

    • House the mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimate the animals to the experimental room and handling procedures.

    • Prepare the dosing solution of this compound in the vehicle.

    • Administer this compound (20 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily for two consecutive days.[8]

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess learning and memory. These may include:

      • Novel Object Recognition Test: To assess recognition memory.

      • Temporal Order Learning Test: To evaluate the ability to remember the order of events.

      • Spatial Processing Tasks: Such as the Morris water maze or Y-maze, to assess spatial learning and memory.

    • Record and analyze the behavioral data according to established protocols for each test.

  • Tissue Collection and Biochemical Analysis:

    • Following the completion of behavioral testing, euthanize the mice.

    • Dissect the hippocampus and other brain regions of interest.

    • Prepare tissue lysates and perform Western blotting for acetylated α-tubulin and total α-tubulin as described in the in vitro protocol to correlate behavioral outcomes with biochemical changes.

Conclusion

This compound is a highly promising selective HDAC6 inhibitor with significant potential for the treatment of neurological disorders characterized by impaired microtubule dynamics. Its well-defined mechanism of action, potent and selective inhibitory activity, and demonstrated efficacy in preclinical models provide a strong rationale for its further development. The experimental protocols detailed herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other selective HDAC6 inhibitors.

References

SW-100: A Brain-Penetrant HDAC6 Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SW-100 is a potent and selective, brain-penetrant small molecule inhibitor of histone deacetylase 6 (HDAC6). Its unique ability to cross the blood-brain barrier and selectively modulate the activity of HDAC6 in the central nervous system has positioned it as a valuable research tool for investigating the role of this enzyme in neurological disorders. Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive deficits in a mouse model of Fragile X syndrome, suggesting its therapeutic potential for neurodevelopmental and neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetic properties, and detailed experimental protocols for its use in neuroscience research.

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and microtubule dynamics, by deacetylating non-histone protein substrates. A key substrate of HDAC6 is α-tubulin. The acetylation of α-tubulin is crucial for microtubule stability and axonal transport, processes that are fundamental to neuronal function. Dysregulation of HDAC6 activity and subsequent hypoacetylation of α-tubulin have been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome.

This compound is a novel tetrahydroquinoline-based phenylhydroxamate that has emerged as a highly potent and selective inhibitor of HDAC6. Its excellent brain penetrance makes it a superior tool for studying the central nervous system effects of HDAC6 inhibition compared to earlier inhibitors with poor blood-brain barrier permeability.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the deacetylase activity of HDAC6. Specifically, it targets the catalytic domain of HDAC6, preventing the removal of acetyl groups from its substrates.

Selective Inhibition of HDAC6

This compound demonstrates high potency for HDAC6 with an in vitro IC50 of 2.3 nM.[1][2][3][4][5] Importantly, it exhibits remarkable selectivity for HDAC6 over other HDAC isoforms, with at least 1000-fold greater potency against HDAC6 compared to all other class I, II, and IV HDACs.[1][2][3][4][5] This high selectivity minimizes off-target effects and allows for the precise investigation of HDAC6-mediated pathways.

Modulation of α-Tubulin Acetylation

The primary mechanism by which this compound is thought to exert its neuroprotective and cognitive-enhancing effects is through the modulation of α-tubulin acetylation. By inhibiting HDAC6, this compound leads to an increase in the levels of acetylated α-tubulin in neurons.[1] This enhanced acetylation promotes the stability of microtubules, which are essential for maintaining neuronal structure, facilitating axonal transport, and supporting synaptic plasticity.[6][7][8] Unlike pan-HDAC inhibitors, this compound does not affect histone acetylation, highlighting its specific cytoplasmic and cytoskeletal-related mechanism of action.[9]

Signaling Pathway

The inhibition of HDAC6 by this compound initiates a signaling cascade that ultimately leads to improved neuronal function and cognitive enhancement. A simplified representation of this pathway is depicted below.

SW100_Pathway SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibits alphaTubulin α-Tubulin-Ac HDAC6->alphaTubulin Deacetylates deacetylated_alphaTubulin α-Tubulin alphaTubulin->deacetylated_alphaTubulin Microtubule Microtubule Stability alphaTubulin->Microtubule AxonalTransport Axonal Transport Microtubule->AxonalTransport SynapticPlasticity Synaptic Plasticity AxonalTransport->SynapticPlasticity Memory Learning & Memory SynapticPlasticity->Memory

Caption: Simplified signaling pathway of this compound action in neurons.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Selectivity vs. other HDACsReference
HDAC62.3>1000-fold[1][2][3][4][5]
Table 2: Pharmacokinetic Properties of this compound
ParameterValueSpeciesRouteReference
Brain/Plasma Ratio2.44 (at 1h), 4.54 (at 4h)MouseIP[10]
Half-lifeShort metabolic half-lifeMouseIP[10]

Note: Detailed pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability are not yet publicly available.

Table 3: In Vivo Efficacy of this compound in Fmr1-/- Mouse Model of Fragile X Syndrome
Behavioral TestTreatment GroupOutcomeReference
Novel Object RecognitionThis compound (20 mg/kg, IP)Ameliorated deficits[10]
Temporal OrderingThis compound (20 mg/kg, IP)Ameliorated deficits[10]
Coordinate Spatial ProcessingThis compound (20 mg/kg, IP)Ameliorated deficits[10]
Categorical Spatial ProcessingThis compound (20 mg/kg, IP)Ameliorated deficits[10]

Note: Specific quantitative data from these behavioral tests are not detailed in the primary publication.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro HDAC6 Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 of this compound against HDAC6.

HDAC6_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant HDAC6 enzyme - Fluorogenic substrate - Assay buffer - this compound serial dilutions start->prep_reagents plate_setup Plate Setup: - Add assay buffer, HDAC6 enzyme, and this compound dilutions to 96-well plate prep_reagents->plate_setup incubation1 Pre-incubation (e.g., 15 min at 37°C) plate_setup->incubation1 add_substrate Add Fluorogenic Substrate incubation1->add_substrate incubation2 Incubation (e.g., 60 min at 37°C) add_substrate->incubation2 add_developer Add Developer Solution incubation2->add_developer incubation3 Incubation (e.g., 15 min at RT) add_developer->incubation3 read_plate Read Fluorescence (e.g., Ex/Em = 360/460 nm) incubation3->read_plate analyze_data Data Analysis: - Plot fluorescence vs. log[this compound] - Calculate IC50 value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro HDAC6 inhibition assay.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-SIRT2/HDAC6 Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • To each well of the 96-well plate, add assay buffer, recombinant HDAC6 enzyme, and the this compound dilution (or vehicle control).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC6 substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Administration of this compound in Mice

This protocol details the intraperitoneal (IP) administration of this compound to mice for behavioral studies.

IP_Injection_Workflow start Start prep_sw100 Prepare this compound Formulation: - Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) start->prep_sw100 weigh_mouse Weigh the Mouse prep_sw100->weigh_mouse calc_dose Calculate Injection Volume (based on 20 mg/kg dose) weigh_mouse->calc_dose restrain_mouse Restrain the Mouse calc_dose->restrain_mouse inject Perform Intraperitoneal (IP) Injection into the lower right abdominal quadrant restrain_mouse->inject monitor Monitor the Mouse for any adverse reactions inject->monitor end End monitor->end

Caption: Workflow for intraperitoneal administration of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Formulation: Prepare the this compound injection solution. A commonly used vehicle for IP injections of hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11] The final concentration of this compound should be calculated to deliver a 20 mg/kg dose in a reasonable injection volume (e.g., 10 mL/kg).

  • Dosing: Weigh the mouse to determine the correct volume of the this compound solution to inject.

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle. Aspirate to ensure the needle has not entered a blood vessel or organ before slowly injecting the solution.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress. In the Fragile X syndrome model study, this compound was administered twice daily for two days.[10]

Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents.

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys) that are different from each other. The objects should be heavy enough that the mice cannot move them.

Procedure:

  • Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.

  • Training (Familiarization): On day 2, place two identical objects in the arena. Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

  • Testing: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for a set period (e.g., 5 minutes).

  • Data Analysis: Record the time the mouse spends exploring each object (noldus and familiar). Exploration is typically defined as sniffing or touching the object with the nose. Calculate the discrimination index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Conclusion

This compound is a powerful and selective research chemical for investigating the role of HDAC6 in the central nervous system. Its ability to penetrate the brain and modulate α-tubulin acetylation provides a valuable tool for studying the molecular mechanisms underlying synaptic plasticity, learning, and memory. The preclinical evidence of its efficacy in a mouse model of Fragile X syndrome highlights its potential as a therapeutic lead for neurodevelopmental and neurodegenerative disorders. The detailed protocols provided in this guide are intended to facilitate the use of this compound in neuroscience research and contribute to a better understanding of the therapeutic potential of HDAC6 inhibition.

References

Unlocking Cognitive Potential: A Technical Guide to SW-100 in Fragile X Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SW-100, a novel small molecule inhibitor, and its promising role in preclinical research for Fragile X syndrome (FXS). Fragile X syndrome, the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder, results from the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP). The absence of FMRP leads to a cascade of downstream effects, including dysregulated synaptic plasticity and cognitive impairments. This compound emerges as a potential therapeutic agent by targeting a key enzyme implicated in the pathophysiology of FXS.

Core Compound Profile: this compound

This compound is a brain-penetrable, selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4][5][6] Its mechanism of action is centered on the inhibition of the α-tubulin deacetylase activity of HDAC6.[1][3] This selectivity is crucial, as it avoids the broader effects of non-selective HDAC inhibitors. By inhibiting HDAC6, this compound effectively increases the acetylation of α-tubulin, a key component of microtubules, which are essential for intracellular transport and neuronal function.[1][3]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in the Fmr1 knockout (Fmr1-/-) mouse model, which recapitulates many of the cognitive and behavioral deficits observed in individuals with Fragile X syndrome.[1][5] The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueReference
HDAC6 IC502.3 nM[1][2][6]
Selectivity over other HDAC isoforms>1000-fold[1][2][3][4]
Table 2: Pharmacokinetic Properties of this compound
PropertyObservationReference
Blood-Brain Barrier PenetrationDemonstrates good brain penetrance[1][2][3]
Table 3: Efficacy of this compound in Fmr1-/- Mice Behavioral Assays
Behavioral TestEndpointResult with this compound TreatmentReference
Novel Object RecognitionDiscrimination IndexAmeliorated impairment[1]
Temporal Ordering of ObjectsPerformanceAmeliorated impairment[1][5]
Coordinate Spatial ProcessingPerformanceReversed impairment[5]
Categorical Spatial ProcessingPerformanceReversed impairment[5]
Table 4: Biochemical Effects of this compound in Fmr1-/- Mice
BiomarkerBrain RegionEffect of this compound TreatmentReference
Acetylated α-tubulin levelsHippocampusRestored to wild-type levels[1][3]
Histone Acetylation-No significant effect[1][3]

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound in Fragile X syndrome is rooted in its ability to modulate the HDAC6 signaling pathway, which is dysregulated in the absence of FMRP. The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the proposed mechanism of action of this compound, and a typical experimental workflow for its preclinical evaluation.

HDAC6 Signaling Pathway in Fragile X Syndrome

HDAC6_Pathway cluster_0 Normal Neuronal State cluster_1 Fragile X Syndrome State FMRP FMRP (Present) HDAC6_normal HDAC6 FMRP->HDAC6_normal Regulates alpha_tubulin_normal α-tubulin HDAC6_normal->alpha_tubulin_normal Deacetylates acetylated_tubulin_normal Acetylated α-tubulin alpha_tubulin_normal->acetylated_tubulin_normal Acetylation microtubule_stability_normal Stable Microtubules acetylated_tubulin_normal->microtubule_stability_normal axonal_transport_normal Normal Axonal Transport microtubule_stability_normal->axonal_transport_normal synaptic_plasticity_normal Normal Synaptic Plasticity axonal_transport_normal->synaptic_plasticity_normal no_FMRP FMRP (Absent) HDAC6_fxs HDAC6 (Dysregulated) no_FMRP->HDAC6_fxs Leads to dysregulation alpha_tubulin_fxs α-tubulin HDAC6_fxs->alpha_tubulin_fxs Increased Deacetylation reduced_acetylation Reduced Acetylation alpha_tubulin_fxs->reduced_acetylation unstable_microtubules Unstable Microtubules reduced_acetylation->unstable_microtubules impaired_transport Impaired Axonal Transport unstable_microtubules->impaired_transport impaired_plasticity Impaired Synaptic Plasticity impaired_transport->impaired_plasticity

Caption: Dysregulation of HDAC6 in the absence of FMRP leads to reduced α-tubulin acetylation.

Mechanism of Action of this compound

SW100_MOA cluster_0 Therapeutic Intervention with this compound SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibits alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation (Blocked) acetylated_tubulin Increased Acetylated α-tubulin alpha_tubulin->acetylated_tubulin restored_stability Restored Microtubule Stability acetylated_tubulin->restored_stability improved_transport Improved Axonal Transport restored_stability->improved_transport rescued_plasticity Rescued Synaptic Plasticity & Cognition improved_transport->rescued_plasticity

Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation and restoring neuronal function.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_0 Preclinical Evaluation Pipeline start Start: Fmr1-/- Mouse Model treatment This compound Administration (e.g., i.p. injection) start->treatment behavioral Behavioral Assays: - Novel Object Recognition - Temporal Ordering - Spatial Processing treatment->behavioral biochemical Biochemical Analysis: - Brain Tissue Collection - Western Blot for  Acetylated α-tubulin treatment->biochemical data Data Analysis: - Statistical Comparison  (WT vs Fmr1-/- vs Fmr1-/- + this compound) behavioral->data biochemical->data conclusion Conclusion: Efficacy Assessment data->conclusion

Caption: A typical workflow for evaluating the efficacy of this compound in the Fmr1-/- mouse model.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these promising findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.

Animal Model
  • Model: Fmr1 knockout (Fmr1tm1Cgr) mice and wild-type littermates on a C57BL/6J background are used.[7][8] These mice lack the FMRP protein and exhibit phenotypes relevant to Fragile X syndrome, including cognitive deficits.[8]

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Genotyping: Standard PCR protocols are used to confirm the genotype of the mice.

This compound Administration
  • Formulation: this compound is dissolved in a vehicle suitable for in vivo administration, such as a solution of DMSO, PEG300, and saline.

  • Dosing Regimen: A typical dosing regimen involves intraperitoneal (i.p.) injections. For behavioral studies, a dose of 20 mg/kg administered twice daily for a specified number of days (e.g., two days) has been used.[9][10]

Behavioral Assays
  • Novel Object Recognition Test:

    • Habituation: Mice are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days.

    • Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the mouse is allowed to explore for a defined time (e.g., 5-10 minutes). The time spent exploring each object is recorded.

    • Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

    • Data Analysis: A discrimination index is calculated as [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100%.

  • Temporal Ordering Test:

    • Sample Phase: Mice are presented with two identical objects in an open field and allowed to explore for a set duration.

    • Choice Phase 1: After a short delay, one of the objects is replaced with a new object, and the mouse is allowed to explore again.

    • Choice Phase 2: After a longer delay, the first object presented is replaced with a third new object. The mouse is now presented with the object from Choice Phase 1 (now familiar) and the new object.

    • Data Analysis: The time spent exploring the more recent novel object versus the familiar object is measured to assess temporal memory.

  • Coordinate and Categorical Spatial Processing Tasks:

    • Apparatus: A T-maze or a similar apparatus with distinct spatial cues is used.

    • Training: Mice are trained to find a reward (e.g., food pellet) in a specific location based on either precise metric distances (coordinate) or relative spatial relationships (categorical).

    • Testing: The ability of the mice to correctly locate the reward is assessed over multiple trials.

    • Data Analysis: The percentage of correct choices or the latency to find the reward is measured and compared across experimental groups.

Biochemical Analysis
  • Western Blot for Acetylated α-Tubulin:

    • Tissue Preparation: Following behavioral testing, mice are euthanized, and the hippocampus is rapidly dissected and flash-frozen in liquid nitrogen.

    • Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

    • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The intensity of the bands is quantified using densitometry software, and the levels of acetylated α-tubulin are normalized to total α-tubulin.

Conclusion and Future Directions

The preclinical data on this compound provide a strong rationale for the continued investigation of selective HDAC6 inhibitors as a therapeutic strategy for Fragile X syndrome.[1][5] By targeting the downstream consequences of FMRP absence, specifically the dysregulation of microtubule dynamics, this compound offers a novel mechanism-based approach to ameliorating the cognitive deficits associated with the disorder.

Future research should focus on several key areas:

  • Expanded Behavioral Phenotyping: Evaluating the effects of this compound on a broader range of FXS-related behaviors, including social interaction deficits, anxiety, and repetitive behaviors.

  • Chronic Dosing Studies: Assessing the long-term efficacy and safety of this compound administration.

  • Investigation in Other FXS Models: Validating the findings in other preclinical models of Fragile X syndrome.

  • Biomarker Development: Identifying translatable biomarkers that can be used to monitor the therapeutic response to HDAC6 inhibitors in future clinical trials.

The development of brain-penetrable and highly selective HDAC6 inhibitors like this compound represents a significant advancement in the pursuit of disease-modifying therapies for Fragile X syndrome. The detailed technical information provided in this guide is intended to facilitate further research and accelerate the translation of these promising preclinical findings into clinical applications for individuals with Fragile X syndrome.

References

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of SW-100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its tightly regulated interface protects the brain but also restricts the entry of many potentially effective drugs. SW-100, a selective histone deacetylase 6 (HDAC6) inhibitor, has demonstrated promising characteristics in surmounting this barrier. This technical guide provides an in-depth analysis of the BBB permeability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and conceptual frameworks.

Quantitative Assessment of this compound Blood-Brain Barrier Permeability

The ability of a compound to penetrate the CNS is a critical factor in its potential as a neurological therapeutic. This compound has been evaluated using both in vitro and in vivo models to quantify its BBB permeability. The data, summarized below, highlights its significantly improved brain penetration compared to other HDAC6 inhibitors like Tubastatin A (TubA).

Compound Parameter Value Assay Reference
This compound Apparent Permeability Coefficient (Papp (A-B))> 3 x 10-6 cm/sMDCK-MDR1 Cell Assay[1]
Efflux RatioLow (exact value not specified)MDCK-MDR1 Cell Assay[1]
Brain/Plasma Ratio (1 hr post-IP)2.44In vivo Mouse PK Study[1]
Brain/Plasma Ratio (4 hr post-IP)4.54In vivo Mouse PK Study[1]
Tubastatin A Brain/Plasma Ratio (8 min post-IV)0.15In vivo Mouse PK Study[1]
Brain/Plasma Ratio (60 min post-IV)0.86In vivo Mouse PK Study[1]

Note: Compounds with a Papp (A-B) greater than 3 x 10-6 cm/s in the MDCK-MDR1 cell assay are generally considered to have high brain uptake potential.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that determined the BBB permeability of this compound.

In Vitro Blood-Brain Barrier Permeability Assay

The in vitro assessment of this compound's ability to cross the BBB was conducted using the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1). This model is widely used to assess a compound's passive permeability and its interaction with the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.

Cell Culture and Monolayer Formation:

  • MDCK-MDR1 cells are seeded on a semi-permeable membrane of a transwell insert.

  • The cells are cultured until they form a confluent and polarized monolayer, which typically exhibits high transepithelial electrical resistance (TEER), indicating the formation of tight junctions.

Permeability Assay (Apical to Basolateral - A to B):

  • The culture medium in the apical (upper) and basolateral (lower) chambers of the transwell is replaced with a transport buffer.

  • This compound is added to the apical chamber at a known concentration.

  • At specified time intervals, samples are collected from the basolateral chamber.

  • The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Efflux Ratio Determination (Basolateral to Apical - B to A):

  • The experimental setup is similar to the permeability assay, but this compound is added to the basolateral chamber.

  • Samples are collected from the apical chamber at specified time intervals.

  • The concentration of this compound is quantified.

  • The efflux ratio is calculated as the ratio of the apparent permeability coefficient from the B to A direction to that of the A to B direction (Papp (B-A) / Papp (A-B)). A low efflux ratio suggests that the compound is not a significant substrate for P-gp.

In Vivo Brain Pharmacokinetic Study

To confirm the promising in vitro results, the brain penetration of this compound was evaluated in vivo in wild-type mice.

Animal Model and Dosing:

  • Wild-type C57BL/6 male mice were used for the study.

  • This compound was administered via intraperitoneal (IP) injection at a dose of 20 mg/kg.[1]

Sample Collection:

  • At 1 and 4 hours post-administration, blood and brain samples were collected from the mice.[1]

  • Blood was processed to obtain plasma.

  • Brain tissue was homogenized in a 1:4 ratio of tissue weight (g) to the volume of phosphate-buffered saline (PBS) (mL).[1]

Sample Analysis and Brain/Plasma Ratio Calculation:

  • The concentrations of this compound in the plasma and brain homogenate were determined using an appropriate analytical method.

  • The measured concentration in the brain homogenate (ng/mL) was multiplied by 5 to account for the dilution during homogenization and obtain the concentration in the brain tissue (ng/g).[1]

  • The brain/plasma ratio was calculated by dividing the concentration of this compound in the brain tissue by its concentration in the plasma at each time point.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for assessing BBB permeability and the key molecular properties of this compound that contribute to its enhanced brain penetration.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation iv_start MDCK-MDR1 Cell Culture iv_assay Permeability Assay (A-B & B-A) iv_start->iv_assay iv_analysis LC-MS Analysis iv_assay->iv_analysis iv_decision High Papp / Low Efflux? iv_analysis->iv_decision inv_start IP Administration to Mice iv_decision->inv_start Proceed to In Vivo end Conclusion iv_decision->end Compound Fails inv_sampling Brain & Plasma Collection inv_start->inv_sampling inv_analysis Concentration Measurement inv_sampling->inv_analysis inv_ratio Calculate Brain/Plasma Ratio inv_analysis->inv_ratio inv_ratio->end Successful BBB Penetration

Experimental workflow for BBB permeability assessment.

logical_relationship cluster_properties Molecular Properties of this compound cluster_outcomes Resultant BBB Permeability prop1 High Membrane Permeability outcome1 High In Vitro Papp(A-B) prop1->outcome1 prop2 Low Affinity for P-gp Efflux Transporter outcome2 Low In Vitro Efflux Ratio prop2->outcome2 outcome3 High In Vivo Brain/Plasma Ratio outcome1->outcome3 outcome2->outcome3 conclusion Enhanced CNS Delivery outcome3->conclusion

Key properties of this compound enabling BBB penetration.

The favorable in vitro and in vivo data for this compound underscore its potential as a CNS-penetrant HDAC6 inhibitor. Its ability to efficiently cross the blood-brain barrier distinguishes it from other compounds in its class and makes it a compelling candidate for the treatment of various neurological disorders. Further research into the specific transport mechanisms and signaling pathways modulated by this compound within the neurovascular unit will provide a more complete understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for SW-100 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW-100 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme.[1][2][3][4] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins, most notably α-tubulin. By inhibiting the deacetylase activity of HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which plays a crucial role in microtubule stability and axonal transport. This mechanism of action makes this compound a promising therapeutic candidate for various neurological disorders. Preclinical studies have demonstrated its potential in models of neurodevelopmental disorders and peripheral neuropathies. These application notes provide a summary of the available data on this compound dosage in animal studies and detailed protocols for its use.

Data Presentation

In Vivo Efficacy of this compound in Mouse Models
Disease Model Animal Strain Dosage Administration Route Frequency Duration Key Findings Reference
Fragile X SyndromeFmr1-/- Mice20 mg/kgIntraperitoneal (i.p.)Twice a day2 daysAmeliorated memory and learning impairments.[2][3][5]
Charcot-Marie-Tooth Disease Type 2AMFN2(R94Q) MiceNot specified in abstract; full text requiredNot specifiedNot specifiedNot specifiedRestored α-tubulin acetylation and ameliorated motor and sensory dysfunction.[6]
Spinal Cord InjuryC57BL/6J MiceNot specified in abstract; full text requiredNot specifiedNot specifiedNot specifiedImproved locomotor function (in combination with an miR-34a-5p inhibitor).[2]

Note: The exact dosages for the Charcot-Marie-Tooth disease and spinal cord injury models were not available in the abstracts of the cited papers. Researchers should consult the full-text articles for detailed experimental parameters.

Mechanism of Action: HDAC6 Inhibition and α-Tubulin Acetylation

This compound selectively inhibits the catalytic domain of HDAC6, preventing the deacetylation of its primary substrate, α-tubulin. The subsequent hyperacetylation of α-tubulin leads to more stable microtubules. This enhanced stability is critical for efficient axonal transport, a process often impaired in neurodegenerative diseases. Improved axonal transport facilitates the movement of essential cellular components, such as mitochondria and vesicles containing neurotransmitters and growth factors, along the axon, thereby promoting neuronal health and function.

Signaling Pathway of this compound Action

SW100_Mechanism SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibits deacetylated_alphaTubulin α-Tubulin (deacetylated) HDAC6->deacetylated_alphaTubulin Deacetylates alphaTubulin α-Tubulin (acetylated) Microtubule Microtubule Stabilization alphaTubulin->Microtubule deacetylated_alphaTubulin->alphaTubulin Acetylation AxonalTransport Improved Axonal Transport Microtubule->AxonalTransport NeuronalHealth Enhanced Neuronal Health and Function AxonalTransport->NeuronalHealth

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Administration of this compound in a Mouse Model of Fragile X Syndrome

This protocol is based on the study by Kozikowski et al. (2019).[1][7][8][9]

1. Animal Model:

  • Fmr1-/- mice on a C57BL/6 background.

  • Age-matched wild-type C57BL/6 mice as controls.

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Reagent Preparation:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration should be such that the injection volume is appropriate for the animal's weight (typically 5-10 µL/g body weight).

  • Vehicle Control: Use the same solvent as used for the this compound stock solution.

  • Working Solution: On the day of injection, dilute the this compound stock solution and the vehicle in sterile saline or phosphate-buffered saline (PBS) to the final desired concentration for injection. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <5%) to avoid toxicity.

3. Dosing and Administration:

  • Dosage: 20 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Twice daily.

  • Duration: For two consecutive days.

  • Procedure:

    • Weigh each mouse accurately before each injection.

    • Calculate the required volume of the this compound working solution or vehicle based on the mouse's weight.

    • Administer the injection into the lower quadrant of the abdomen, being careful to avoid the internal organs.

4. Experimental Workflow:

FragileX_Workflow start Start acclimatize Acclimatize Fmr1-/- and WT mice start->acclimatize baseline Baseline Behavioral Testing acclimatize->baseline treatment This compound (20 mg/kg) or Vehicle i.p. injection (Twice daily for 2 days) baseline->treatment post_treatment Post-treatment Behavioral Testing treatment->post_treatment tissue Tissue Collection (e.g., brain) post_treatment->tissue analysis Biochemical Analysis (e.g., Western blot for acetylated α-tubulin) tissue->analysis end End analysis->end

Caption: Experimental workflow for this compound in a Fragile X Syndrome mouse model.

5. Outcome Measures:

  • Behavioral Tests: Conduct a battery of behavioral tests to assess memory and learning, such as the novel object recognition test and the Morris water maze.

  • Biochemical Analysis: Following the final behavioral test, euthanize the animals and collect brain tissue. Analyze the levels of acetylated α-tubulin and total α-tubulin in brain lysates by Western blotting to confirm the target engagement of this compound.

Preclinical Pharmacokinetics and Toxicology

Disclaimer: To date, specific preclinical pharmacokinetic and toxicology data for this compound have not been extensively published. The following information is based on general knowledge of selective HDAC6 inhibitors and should be considered as a general guideline. It is imperative for researchers to conduct their own specific pharmacokinetic and toxicology studies for this compound.

Pharmacokinetics

Selective HDAC6 inhibitors are generally designed to have good oral bioavailability and brain penetrance.

General Pharmacokinetic Parameters for Selective HDAC6 Inhibitors (for reference only):

Parameter Description Typical Range (mouse)
Tmax Time to reach maximum plasma concentration0.5 - 2 hours
Cmax Maximum plasma concentrationVaries with dose
t1/2 Elimination half-life2 - 8 hours
Bioavailability (F%) Fraction of administered dose that reaches systemic circulation20 - 80%
Brain/Plasma Ratio Indicator of blood-brain barrier penetration> 0.5 for CNS-targeted inhibitors
Toxicology

Selective HDAC6 inhibitors are generally better tolerated than pan-HDAC inhibitors, which often cause dose-limiting toxicities such as thrombocytopenia, fatigue, and gastrointestinal issues.

Potential Toxicological Profile (General for Selective HDAC6 Inhibitors):

  • Acute Toxicity (LD50): Expected to be relatively high, indicating a good acute safety margin.

  • Common Adverse Effects: At higher doses, potential for mild gastrointestinal upset or transient neurological signs may be observed.

  • Off-target Effects: Due to the high selectivity of this compound for HDAC6, off-target effects on other HDAC isoforms are expected to be minimal.

Recommendations for Preclinical Safety Evaluation:

  • Dose Range Finding Study: Conduct a dose escalation study in the selected animal model to determine the maximum tolerated dose (MTD).

  • Acute and Sub-chronic Toxicity Studies: Perform single-dose and repeated-dose toxicity studies to evaluate potential target organ toxicity and to establish a no-observed-adverse-effect level (NOAEL).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the pharmacokinetic profile of this compound with its pharmacodynamic effect (i.e., α-tubulin acetylation) to establish a therapeutic window.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of selective HDAC6 inhibition in various disease models, particularly those involving neuronal dysfunction. The provided protocols and data serve as a starting point for researchers. However, it is crucial to optimize the dosage, administration route, and treatment duration for each specific animal model and experimental design. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential to fully characterize the safety and efficacy profile of this compound before considering any clinical translation.

References

Application Notes and Protocols for SW-100 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of SW-100, a potent and selective histone deacetylase 6 (HDAC6) inhibitor, in mouse models. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Introduction to this compound

This compound is a brain-penetrable small molecule that selectively inhibits HDAC6 with an IC50 of 2.3 nM, demonstrating over 1,000-fold selectivity against other HDAC isoforms.[1][2][3] Its mechanism of action involves the inhibition of the α-tubulin deacetylase domain of HDAC6, leading to an increase in acetylated α-tubulin levels without affecting histone acetylation.[4] This selective activity makes this compound a valuable tool for investigating the role of HDAC6 in various physiological and pathological processes, particularly in neurological disorders. Preclinical studies have shown that this compound can ameliorate memory and learning impairments in a mouse model of Fragile X syndrome.[3][4]

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the available pharmacokinetic data for this compound following a single intraperitoneal (IP) injection in C57BL/6 mice.

ParameterValueConditions
Dose 20 mg/kgSingle Intraperitoneal (IP) injection
Brain Concentration (1 hr) 141.8 ± 52.3 ng/mL-
Plasma Concentration (1 hr) 58.2 ± 24.9 ng/mL-
Brain/Plasma Ratio (1 hr) 2.44-
Brain Concentration (4 hr) 11.5 ± 0.30 ng/mL-
Plasma Concentration (4 hr) 2.52 ± 0.13 ng/mL-
Brain/Plasma Ratio (4 hr) 4.54-

Data sourced from a study in C57BL/6 male mice.[4]

In Vitro ADMET Profile of this compound

The following table outlines the in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.

ParameterAssayResult
Metabolic Stability Human Liver Microsomal Stability (t½)23 min
Mouse Liver Microsomal Stability (t½)23 min
Human Hepatocyte Stability (t½)30 min
Mouse Hepatocyte Stability (t½)10 min
hERG Inhibition HEK293 cells (IC50)12.23 µM
CYP Inhibition (% @ 10 µM) CYP1A220.53%
CYP2C918.84%
CYP2C1983.21%
CYP2D62.51%
CYP3A4-0.63%
Mutagenicity Ames Test (TA98, TA100, TA1535, TA1537, WP2 uvrA)Negative

Data from in vitro assays.[4]

Experimental Protocols

Intraperitoneal (IP) Administration of this compound

This protocol describes the preparation and intraperitoneal injection of this compound in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO + 90% (20% SBE-β-CD in Saline) OR 5% DMSO + 5% Tween 80 + 40% PEG300 + 50% ddH2O OR 10% DMSO + 90% Corn oil)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile insulin syringes with 28-30G needles

  • 70% ethanol

  • Appropriate mouse strain (e.g., C57BL/6)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Weigh each mouse on the day of injection to calculate the precise volume to be administered.

  • This compound Formulation:

    • Stock Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).[2] this compound is soluble in DMSO at ≥ 125 mg/mL.[3]

    • Working Solution (Example with SBE-β-CD):

      • To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in sterile saline.[2]

      • Vortex thoroughly to ensure a clear and homogenous solution. Gentle warming or sonication can aid dissolution.

    • Working Solution (Example with PEG300/Tween-80):

      • To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix, then add 450 µL of saline.[2] Vortex until clear.

    • Working Solution (Example with Corn Oil):

      • To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[2] Vortex thoroughly.

    • Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. The choice of vehicle may depend on the experimental requirements and the solubility of this compound at the desired concentration.

  • Dosing Calculation:

    • The recommended dose for efficacy studies is 20 mg/kg.[3][4]

    • Calculate the injection volume based on the mouse's body weight and the concentration of the working solution. For a 20g mouse and a 2 mg/mL solution, the volume would be 200 µL.

  • Intraperitoneal Injection:

    • Restrain the mouse firmly but gently, ensuring the abdomen is accessible.

    • Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

    • Slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Oral Administration of this compound (General Guidance)

While a specific protocol for oral administration of this compound is not detailed in the available literature, a dose-range finding study in mouse chow has been proposed.[4] The following provides general guidance for preparing medicated chow.

Materials:

  • This compound powder

  • Standard powdered mouse chow

  • A suitable vehicle for initial dissolution if needed (e.g., a small amount of oil)

  • Mixer (e.g., a V-blender or a planetary mixer)

Procedure:

  • Dose Calculation:

    • Determine the target daily dose of this compound (in mg/kg).

    • Estimate the average daily food consumption of the mice (typically 3-5 g for an adult mouse).

    • Calculate the required concentration of this compound in the chow (mg of this compound per kg of chow).

  • Preparation of Medicated Chow:

    • Accurately weigh the required amount of this compound.

    • To ensure homogenous distribution, first, mix the this compound with a small portion of the powdered chow. A small amount of a palatable oil can be used to help the drug adhere to the chow particles.

    • Gradually add the remaining chow in geometric proportions, mixing thoroughly at each step.

    • Once prepared, the medicated chow can be provided to the mice as their sole food source.

  • Monitoring:

    • Monitor food consumption daily to ensure the mice are receiving the intended dose.

    • Monitor the body weight and overall health of the animals throughout the study.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of this compound

The primary mechanism of this compound is the inhibition of HDAC6, which leads to an increase in the acetylation of its substrate, α-tubulin. In the context of spinal cord injury, it has been suggested that this compound may act through the miR-34a-5p/HDAC6 pathway.[5]

SW100_Pathway cluster_drug Drug Action cluster_cellular Cellular Target & Substrate cluster_upstream Potential Upstream Regulation SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibition alphaTubulin α-Tubulin HDAC6->alphaTubulin Deacetylation acetylated_alphaTubulin Acetylated α-Tubulin alphaTubulin->acetylated_alphaTubulin Acetylation miR34a miR-34a-5p miR34a->HDAC6 Inhibition (putative) Efficacy_Workflow start Start: Disease Model Induction (e.g., Fmr1-/- mice) acclimation Animal Acclimation start->acclimation grouping Randomization into Treatment Groups acclimation->grouping treatment This compound or Vehicle Administration (e.g., 20 mg/kg IP, twice daily) grouping->treatment behavioral Behavioral Testing (e.g., Novel Object Recognition) treatment->behavioral tissue Tissue Collection (Brain, Plasma) behavioral->tissue analysis Biochemical Analysis (e.g., Western Blot for Ac-α-Tubulin) tissue->analysis end End: Data Analysis & Interpretation analysis->end

References

SW-100: Application Notes and Protocols for a Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW-100 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with a reported IC50 of 2.3 nM.[1][2][3][4] Its remarkable selectivity, exceeding 1000-fold over other HDAC isozymes, makes it a valuable research tool for investigating the specific roles of HDAC6 in cellular processes and disease models.[1][2][3] this compound has demonstrated the ability to cross the blood-brain barrier, enabling in vivo studies related to neurological disorders.[1][3] Preclinical studies have shown its potential in ameliorating memory and learning deficits in a mouse model of Fragile X syndrome and its relevance in studies of Charcot-Marie-Tooth disease and spinal cord injury.[5][6]

These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays and for the preparation of in vivo formulations, and an overview of the signaling pathway it modulates.

Solubility Data

The solubility of this compound in Dimethyl Sulfoxide (DMSO) has been experimentally determined. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.

SolventConcentrationNotes
DMSO63 mg/mL (198.87 mM)Use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various experimental applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. MedchemExpress suggests storage at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Protocol 2: In Vitro Assay for α-Tubulin Acetylation

This protocol outlines a general procedure to assess the in vitro activity of this compound by measuring the acetylation of its direct substrate, α-tubulin, in a cellular context.

Materials:

  • Cultured cells (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).[1][3]

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).[1][3]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated-α-tubulin and α-tubulin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Protocol 3: Preparation of this compound for In Vivo Administration

This protocol provides a formulation for preparing this compound for intraperitoneal (i.p.) injection in animal models, as described by MedchemExpress.[1]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration of this formulation will be 2.08 mg/mL. The dosage for animal experiments would then be calculated based on the animal's weight. For example, a 20 mg/kg dose has been used in a mouse model of Fragile X syndrome.[1][3]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Formulation prep1 Weigh this compound prep2 Dissolve in DMSO prep1->prep2 prep3 Aliquot & Store at -80°C prep2->prep3 invitro2 Treat with this compound Dilutions prep3->invitro2 Dilute for use invivo1 Prepare this compound in DMSO prep3->invivo1 Use for formulation invitro1 Seed Cells invitro1->invitro2 invitro3 Cell Lysis & Protein Quantification invitro2->invitro3 invitro4 Western Blot for Acetylated Tubulin invitro3->invitro4 invivo2 Add PEG300, Tween-80, & Saline invivo1->invivo2 invivo3 Administer to Animal Model invivo2->invivo3

Caption: Workflow for this compound preparation and use.

Signaling Pathway

G SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibits AcetylatedTubulin Acetylated α-Tubulin HDAC6->AcetylatedTubulin Deacetylates Ac Acetyl Group Tubulin α-Tubulin Tubulin->AcetylatedTubulin Acetylation Microtubule Microtubule Stability & Protein Trafficking AcetylatedTubulin->Microtubule Promotes Therapeutic Therapeutic Effects in Neurological Models Microtubule->Therapeutic

Caption: this compound inhibits HDAC6, increasing tubulin acetylation.

References

Application Notes and Protocols for Western Blot Analysis of Acetylated Tubulin Following SW-100 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylation of α-tubulin at lysine-40 (Ac-K40) is a critical post-translational modification that regulates microtubule stability and function. This modification is dynamically controlled by the opposing activities of α-tubulin acetyltransferases (αTATs) and histone deacetylases (HDACs), primarily HDAC6. Dysregulation of tubulin acetylation has been implicated in various diseases, including neurodegenerative disorders and cancer, making the enzymes involved attractive therapeutic targets.

SW-100 is a potent and highly selective inhibitor of HDAC6, the primary deacetylase for α-tubulin. By inhibiting HDAC6, this compound treatment leads to an accumulation of acetylated α-tubulin. This application note provides a detailed protocol for the treatment of cells with this compound and the subsequent detection and quantification of acetylated α-tubulin by Western blot.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the direct inhibition of HDAC6, preventing the deacetylation of α-tubulin and leading to an increase in its acetylated form. This, in turn, can affect microtubule-dependent cellular processes.

SW100_Mechanism cluster_cell Cell SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibition Tubulin α-Tubulin HDAC6->Tubulin Deacetylation AcTubulin Acetylated α-Tubulin Tubulin->AcTubulin Acetylation (αTAT1) Microtubule Stable Microtubules AcTubulin->Microtubule Cellular_Processes Altered Cellular Processes Microtubule->Cellular_Processes

Caption: Mechanism of this compound action.

The following diagram outlines the experimental workflow for assessing the impact of this compound on tubulin acetylation.

Western_Blot_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture SW100_Treatment 2. This compound Treatment Cell_Culture->SW100_Treatment Cell_Lysis 3. Cell Lysis SW100_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Antibody_Incubation 8. Antibody Incubation Blocking->Antibody_Incubation Detection 9. Detection Antibody_Incubation->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western Blot workflow for acetylated tubulin.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for cell lines such as HEK293 or neuronal cell lines like SH-SY5Y, which have been shown to be responsive to HDAC6 inhibitors.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound HDAC6 inhibitor

  • DMSO (vehicle control)

  • 6-well tissue culture plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight.

  • Prepare stock solutions of this compound in DMSO.

  • On the day of treatment, dilute this compound in a complete growth medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle-only control (DMSO).

  • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

  • Incubate the cells for a predetermined time. A 48-hour incubation period has been shown to be effective.

Western Blot Protocol for Acetylated Tubulin

1. Cell Lysis

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) is recommended for efficient extraction of cytoskeletal proteins.

    • RIPA Buffer Recipe (100 mL):

      • 50 mM Tris-HCl, pH 8.0

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% sodium deoxycholate

      • 0.1% SDS

      • Add fresh before use: Protease and phosphatase inhibitor cocktails.

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the 6-well plate on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash and add 100-200 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.

2. Protein Quantification

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE

Materials:

  • 4x Laemmli sample buffer

  • SDS-PAGE gels (10% acrylamide is suitable for tubulin, ~55 kDa)

  • SDS-PAGE running buffer

Procedure:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Include a protein ladder.

  • Run the gel according to the manufacturer's instructions.

4. Protein Transfer

Materials:

  • PVDF or nitrocellulose membrane

  • Transfer buffer

Procedure:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.

5. Blocking and Antibody Incubation

Materials:

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibodies:

    • Anti-acetylated-α-Tubulin (Lys40) antibody (e.g., clone 6-11B-1)

    • Anti-α-Tubulin or Anti-β-Actin antibody (as a loading control)

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

Procedure:

  • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody against acetylated-α-tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation. (See table below for suggested dilutions).

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Repeat the blocking and antibody incubation steps for the loading control antibody.

6. Detection and Data Analysis

Materials:

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Incubate the membrane with the ECL reagent according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the acetylated-α-tubulin band to the intensity of the corresponding loading control band (total α-tubulin or β-actin).

Data Presentation

The following tables summarize typical experimental parameters and provide a template for presenting quantitative data.

Table 1: this compound Treatment and Western Blot Parameters

ParameterRecommended ConditionNotes
Cell LineHEK293, SH-SY5YOther cell lines may require optimization.
This compound Concentration0.01 - 10 µMPerform a dose-response to find the optimal concentration.
Treatment Duration48 hoursTime course experiments can also be performed.
Lysis BufferRIPA BufferEnsures efficient extraction of cytoskeletal proteins.
Protein Loading20 - 30 µ g/lane Adjust as needed based on protein expression levels.
Primary Antibody (Ac-Tub)1:1,000 - 1:10,000Optimize for your specific antibody and detection system.[1]
Primary Antibody (Loading)Varies by antibodyFollow manufacturer's recommendations.
Secondary Antibody1:5,000 - 1:20,000Optimize to minimize background.

Table 2: Example Quantitative Data of Acetylated Tubulin Levels After this compound Treatment

This compound Conc. (µM)Normalized Ac-Tubulin Intensity (Arbitrary Units)Fold Change vs. Vehicle
0 (Vehicle)1.001.0
0.011.521.5
0.13.253.3
15.785.8
106.126.1

Data are for illustrative purposes only. Actual results may vary.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Insufficient protein loading.Increase the amount of protein loaded per lane.
Inefficient antibody binding.Optimize primary and secondary antibody concentrations and incubation times.
Inactive ECL reagent.Use fresh ECL reagent.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Decrease primary and/or secondary antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivity.Use a more specific antibody; ensure proper blocking and washing.
Protein degradation.Add fresh protease inhibitors to the lysis buffer and keep samples on ice.

References

Application Notes and Protocols: SW-100 for Preclinical Evaluation in a Fragile X Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragile X Syndrome (FXS) is the most prevalent inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder. The syndrome arises from the silencing of the FMR1 gene, which leads to the absence of the Fragile X Mental Retardation Protein (FMRP). FMRP is an RNA-binding protein crucial for regulating the translation of numerous proteins essential for synaptic plasticity. Its absence results in various neurodevelopmental and behavioral abnormalities. The Fmr1 knockout (KO) mouse is a widely utilized preclinical model that recapitulates many of the core molecular and behavioral deficits observed in human FXS patients.

SW-100 is a potent and selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4][5][6][7][8] Research has demonstrated that this compound can ameliorate memory and learning impairments in the Fmr1 KO mouse model of Fragile X Syndrome.[1][2][3][5][9] The therapeutic potential of this compound in FXS is linked to its ability to upregulate the acetylation of α-tubulin, a key component of the cytoskeleton involved in intracellular transport and neuronal morphology, without affecting histone acetylation.[1][2][3][5] This application note provides a comprehensive experimental design for the preclinical evaluation of this compound in the Fmr1 KO mouse model, encompassing behavioral, molecular, and electrophysiological assays.

Preclinical Experimental Design with this compound

This section outlines a comprehensive in vivo study to assess the efficacy of this compound in reversing FXS-like phenotypes in the Fmr1 KO mouse model.

Animal Models and Treatment Groups
  • Animals: Adult male Fmr1 KO mice and their wild-type (WT) littermates on a C57BL/6J background will be used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Groups:

    • WT + Vehicle

    • Fmr1 KO + Vehicle

    • Fmr1 KO + this compound (low dose)

    • Fmr1 KO + this compound (high dose)

This compound can be administered via intraperitoneal (i.p.) injection. Dosing regimens should be based on prior studies, with a suggested starting point of 20 mg/kg administered twice daily for a duration of two days for acute studies, or longer for chronic treatment paradigms.[7][8] A vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) should be used.[8]

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_analysis Data Analysis and Interpretation animal_model Fmr1 KO and WT Mice treatment_groups Vehicle and this compound Dosing animal_model->treatment_groups Random Assignment behavioral Behavioral Assays (e.g., Open Field, Social Interaction) treatment_groups->behavioral electrophysiology Electrophysiology (e.g., LTP, LTD) behavioral->electrophysiology molecular Molecular Analysis (e.g., Western Blot, Golgi Staining) electrophysiology->molecular data_analysis Statistical Analysis of Behavioral, Electrophysiological, and Molecular Data molecular->data_analysis interpretation Interpretation of this compound Efficacy data_analysis->interpretation

Caption: A logical workflow for the preclinical evaluation of this compound in the Fmr1 KO mouse model.

Behavioral Assays

A battery of behavioral tests should be conducted to assess the impact of this compound on FXS-related behavioral phenotypes.

Behavioral AssayPhenotype AssessedExpected Outcome with this compound Treatment
Open Field Test Locomotor activity and anxiety-like behaviorReduction of hyperactivity observed in Fmr1 KO mice.
Elevated Plus Maze Anxiety-like behaviorNormalization of anxiety levels in Fmr1 KO mice.
Three-Chamber Social Interaction Test Sociability and preference for social noveltyImprovement in social deficits seen in Fmr1 KO mice.
Novel Object Recognition Learning and memoryAmelioration of memory impairments in Fmr1 KO mice.[1][2][3][5][9]
Marble Burying Test Repetitive and compulsive-like behaviorsReduction in the number of marbles buried by Fmr1 KO mice.
Audiogenic Seizure Susceptibility Seizure susceptibilityReduced incidence and severity of seizures in Fmr1 KO mice.
Detailed Protocol: Open Field Test
  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with automated tracking software.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes prior to the test.

    • Gently place a single mouse in the center of the open field arena.

    • Allow the mouse to freely explore the arena for 15-30 minutes.

    • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency using the tracking software.

    • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis: Compare the parameters between the different treatment groups using a one-way ANOVA followed by post-hoc tests.

Molecular and Cellular Analyses

Following behavioral testing, brain tissue will be collected for molecular and cellular analyses to investigate the underlying mechanisms of this compound action.

Molecular/Cellular AssayTargetExpected Outcome with this compound Treatment
Western Blot Acetylated α-tubulin, total α-tubulin, HDAC6Increased levels of acetylated α-tubulin in the hippocampus and cortex of Fmr1 KO mice.[1][2][3][5]
Golgi-Cox Staining Dendritic spine morphologyNormalization of the immature and dense dendritic spine phenotype in Fmr1 KO mice.
Immunohistochemistry FMRP (as a control), markers of synaptic plasticity (e.g., PSD-95)Assessment of synaptic protein levels and distribution.
Detailed Protocol: Western Blot for Acetylated α-tubulin
  • Tissue Preparation:

    • Rapidly dissect the hippocampus and cortex from euthanized mice.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenates and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated α-tubulin (e.g., 1:1000) and total α-tubulin (e.g., 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of acetylated α-tubulin to total α-tubulin. Compare the ratios between treatment groups using a one-way ANOVA.

Electrophysiological Analysis

Ex vivo brain slice electrophysiology will be performed to assess the effects of this compound on synaptic plasticity, which is known to be altered in the Fmr1 KO mouse.

Electrophysiology AssaySynaptic PhenomenonExpected Outcome with this compound Treatment
Long-Term Potentiation (LTP) A form of synaptic plasticity crucial for learning and memory.Rescue of impaired LTP in the hippocampus of Fmr1 KO mice.
Metabotropic Glutamate Receptor-Dependent Long-Term Depression (mGluR-LTD) A form of synaptic plasticity that is exaggerated in Fmr1 KO mice.Normalization of exaggerated mGluR-LTD in the hippocampus of Fmr1 KO mice.
Detailed Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recordings for mGluR-LTD
  • Slice Preparation:

    • Anesthetize and decapitate the mouse.

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare 350-400 µm thick coronal hippocampal slices using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Record baseline fEPSPs for at least 20 minutes.

    • Induce mGluR-LTD by applying the group 1 mGluR agonist DHPG (e.g., 50 µM) for 5-10 minutes.

    • Wash out the DHPG and continue to record fEPSPs for at least 60 minutes.

  • Data Analysis: Measure the slope of the fEPSPs and express it as a percentage of the baseline. Compare the magnitude of LTD between the different treatment groups using appropriate statistical tests.

Signaling Pathway

The absence of FMRP in Fragile X Syndrome leads to the dysregulation of multiple signaling pathways. This compound, as an HDAC6 inhibitor, is proposed to act by increasing α-tubulin acetylation, which can impact microtubule dynamics and intracellular transport, thereby potentially compensating for some of the downstream consequences of FMRP absence.

signaling_pathway cluster_fxs Fragile X Syndrome Pathophysiology cluster_sw100 This compound Mechanism of Action FMR1 FMR1 Gene Silencing FMRP Absence of FMRP FMR1->FMRP Dysregulated_Translation Dysregulated Protein Synthesis FMRP->Dysregulated_Translation Normally inhibits Synaptic_Dysfunction Altered Synaptic Plasticity (e.g., exaggerated mGluR-LTD) Dysregulated_Translation->Synaptic_Dysfunction Behavioral_Deficits Cognitive and Behavioral Impairments Synaptic_Dysfunction->Behavioral_Deficits SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibits Tubulin_Acetylation Increased α-tubulin Acetylation HDAC6->Tubulin_Acetylation Normally deacetylates Microtubule_Stability Enhanced Microtubule Stability and Axonal Transport Tubulin_Acetylation->Microtubule_Stability Rescue Amelioration of Synaptic and Behavioral Deficits Microtubule_Stability->Rescue Rescue->Behavioral_Deficits Corrects

Caption: Proposed mechanism of action of this compound in the context of Fragile X Syndrome pathophysiology.

Conclusion

This document provides a detailed framework for the preclinical evaluation of the HDAC6 inhibitor this compound in the Fmr1 KO mouse model of Fragile X Syndrome. The proposed experimental design, encompassing behavioral, molecular, and electrophysiological analyses, will enable a comprehensive assessment of the therapeutic potential of this compound and provide valuable insights into its mechanism of action. The successful completion of these studies could offer a strong rationale for advancing HDAC6-based therapies into clinical development for the treatment of Fragile X Syndrome.

References

Troubleshooting & Optimization

Troubleshooting SW-100 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: SW-100 is a hypothetical compound developed for illustrative purposes. The information provided below is based on common challenges encountered with poorly soluble compounds in research and drug development and should not be considered as data for a real-world substance.

This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with the novel kinase inhibitor, this compound, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[2] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q2: Why does this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A2: This is a common issue for hydrophobic compounds like this compound.[4] When the high-concentration DMSO stock is diluted into an aqueous environment, the compound's solubility can dramatically decrease, causing it to precipitate out of the solution.[5] The final concentration of DMSO in your assay should be kept low (typically ≤0.5%) to minimize solvent effects on the cells.[3]

Q3: What is the maximum recommended final concentration of this compound in an aqueous solution?

A3: The maximum achievable concentration in aqueous buffers is highly dependent on the final concentration of any co-solvents and the specific components of the buffer (e.g., pH, presence of proteins). It is crucial to determine the kinetic solubility of this compound in your specific experimental buffer. As a starting point, it is advisable to keep the final working concentration as low as the experiment allows.

Q4: Can I use sonication or heat to dissolve this compound?

A4: Yes, gentle warming (e.g., to 37°C) and sonication can help redissolve small precipitates that may form upon dilution of the stock solution.[4][6] However, it is essential to ensure that the compound is stable at the applied temperature and that the precipitation does not recur upon cooling. Prolonged or aggressive sonication may degrade the compound.

Troubleshooting Guide

Problem 1: this compound precipitates immediately upon dilution into my aqueous experimental buffer.

This is a common challenge when working with highly hydrophobic compounds. The key is to maintain this compound in a soluble state during and after dilution.

Potential Cause Recommended Solution
High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final aqueous solution.Perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer. Start with lower concentrations in your experiments if possible.
Rapid Dilution: Adding the DMSO stock directly and quickly into the buffer can cause localized high concentrations, leading to precipitation.Try a stepwise dilution. First, create an intermediate dilution of this compound in your buffer or medium that contains a higher percentage of DMSO, then dilute this further to your final concentration.[3] Also, add the stock solution slowly while vortexing or swirling the buffer to ensure rapid mixing.[6]
Low Temperature: The experimental buffer is at a low temperature (e.g., 4°C), which can decrease the solubility of this compound.Prepare your working solutions at room temperature or 37°C, if your experimental protocol allows.[6]
Buffer Composition: The pH or ionic strength of your buffer is not optimal for this compound solubility.Test the solubility of this compound in a range of buffers with different pH values. For some compounds, a more acidic or basic pH can improve solubility.[7]
Problem 2: My this compound solution appears clear initially but shows precipitation after some time.

This indicates that the compound may be in a supersaturated state, which is not stable over time.

Potential Cause Recommended Solution
Supersaturation: The initial use of sonication or warming created a supersaturated solution that is not thermodynamically stable.Consider using a lower final concentration of this compound. If a higher concentration is necessary, explore the use of solubilizing excipients.
Compound Instability: this compound may be degrading over time, and the degradation products are less soluble.Prepare your this compound working solutions fresh before each experiment and avoid long-term storage of diluted aqueous solutions.[4]
Problem 3: I am observing high variability in my experimental results.

Inconsistent solubility can lead to variable effective concentrations of this compound in your assays.

Potential Cause Recommended Solution
Inconsistent Dissolution: The amount of dissolved this compound varies between preparations of your working solution.Standardize your protocol for preparing the working solution, including the rate of addition of the stock solution, mixing method, and temperature. Visually inspect for any signs of precipitation before use.
Precipitation in Assay Plate: The compound may be precipitating in the wells of your assay plate over the course of the experiment.Consider including a final concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01%) or using cyclodextrins to maintain solubility.[8] Always perform a vehicle control with the same final concentration of DMSO and any other excipients.
Quantitative Data Summary

The following tables provide hypothetical data for this compound to guide your experimental design.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (at 500 g/mol )
Water<0.01<20 µM
PBS (pH 7.4)<0.01<20 µM
Ethanol510 mM
Methanol2040 mM
DMSO>100>200 mM
DMF>80>160 mM

Table 2: Effect of Co-solvents on this compound Aqueous Solubility

Aqueous System (pH 7.4)Maximum this compound Solubility (µg/mL)
1% DMSO2.5
5% DMSO15
5% PEG40010
2% Tween-808

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile vial. For example, for 1 mL of a 10 mM solution, weigh out 0.5 mg of this compound (assuming a molecular weight of 500 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If needed, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution.[4]

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Serial Dilution Method for Preparing Working Solutions

Objective: To minimize precipitation when diluting the DMSO stock into an aqueous buffer.

Procedure:

  • Warm your final aqueous buffer (e.g., cell culture medium) to 37°C.[6]

  • Prepare an intermediate dilution of your this compound stock solution in the warm buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could first dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • While gently swirling the warm buffer, slowly add the required volume of the intermediate stock solution. For instance, add 10 µL of the 1 mM intermediate stock to 990 µL of buffer to get a final concentration of 10 µM.

  • Vortex the final working solution gently for 10-15 seconds.

  • Visually inspect the solution for any signs of precipitation before adding it to your experiment. If a slight precipitate is observed, a brief warming to 37°C or sonication might help.[4]

Visualizations

G start This compound Precipitates in Aqueous Solution check_conc Is the final concentration too high? start->check_conc check_dilution Is the dilution method appropriate? check_conc->check_dilution No sol_test Perform Kinetic Solubility Test check_conc->sol_test Yes check_buffer Is the buffer composition (pH, temp) optimal? check_dilution->check_buffer Yes serial_dilute Use Serial Dilution (Warm buffer, slow addition) check_dilution->serial_dilute No use_excipient Consider Co-solvents or Surfactants check_buffer->use_excipient Yes, but still precipitates optimize_buffer Test different pH values and temperatures check_buffer->optimize_buffer No lower_conc Lower the working concentration sol_test->lower_conc success Solution is Clear and Stable lower_conc->success serial_dilute->success use_excipient->success optimize_buffer->success G prep_stock 1. Prepare 10 mM Stock in DMSO warm_medium 2. Warm Cell Culture Medium (37°C) prep_stock->warm_medium intermediate_dil 3. Prepare Intermediate Dilution (e.g., 1:10 in Medium) warm_medium->intermediate_dil final_dil 4. Add Intermediate Dilution to Final Medium Volume intermediate_dil->final_dil treat_cells 5. Add Final Solution to Cell Assay final_dil->treat_cells G receptor Growth Factor Receptor upstream_kinase Upstream Kinase receptor->upstream_kinase target_kinase Target Kinase (e.g., TK-X) upstream_kinase->target_kinase Activates downstream_protein Downstream Substrate target_kinase->downstream_protein Phosphorylates cellular_response Cell Proliferation & Survival downstream_protein->cellular_response sw100 This compound sw100->target_kinase Inhibits

References

Technical Support Center: Managing Toxicity of HDAC Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with Histone Deacetylase (HDAC) inhibitors in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with HDAC inhibitors in animal models?

A1: The most frequently reported toxicities include gastrointestinal disturbances (diarrhea, weight loss, anorexia), hematological effects (thrombocytopenia, neutropenia), and cardiac issues (QTc interval prolongation).[1][2][3] Fatigue and lethargy are also commonly observed constitutional symptoms.[2]

Q2: How can I proactively monitor for these toxicities in my animal studies?

A2: Regular monitoring is crucial. This should include daily clinical observations (body weight, food and water intake, activity levels, fecal consistency), weekly or bi-weekly complete blood counts (CBCs) for hematological changes, and baseline and periodic electrocardiograms (ECGs) if cardiac effects are a concern for the specific HDAC inhibitor being studied.

Q3: Are the toxicities associated with HDAC inhibitors reversible?

A3: In many preclinical studies, toxicities such as thrombocytopenia and neutropenia have been shown to be transient and reversible upon cessation of the drug or dose reduction.[1][4]

Q4: Can I administer supportive care to animals experiencing toxicity?

A4: Yes, supportive care can be essential for animal welfare and to maintain the integrity of the study. This can include fluid and electrolyte replacement for diarrhea and dehydration, nutritional support for anorexia, and appropriate analgesics if pain is suspected. All supportive care measures should be approved by your institution's animal care and use committee.

Troubleshooting Guides

Gastrointestinal Toxicity

Issue: Animal exhibits diarrhea, significant weight loss (>15-20% of baseline), and/or anorexia.

Possible Cause: HDAC inhibitors can disrupt the normal function of the gastrointestinal epithelium, leading to fluid loss and reduced nutrient absorption.

Troubleshooting Steps:

  • Dose Modification:

    • Temporarily suspend dosing for 1-2 days to allow for recovery.

    • Restart treatment at a reduced dose (e.g., 75% of the original dose) or a less frequent dosing schedule.[5]

    • If toxicity persists, consider a further dose reduction or discontinuation for that animal.

  • Supportive Care:

    • Hydration: Provide subcutaneous or intraperitoneal injections of sterile, warmed isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) at a volume of 1-2 mL per 100g of body weight, once or twice daily, as needed to address dehydration.

    • Nutritional Support: Offer highly palatable, soft, and energy-dense food. If the animal is not eating, gavage feeding with a liquid nutritional supplement may be necessary.

    • Anti-diarrheal Agents: The use of anti-diarrheal medications should be approached with caution and under veterinary guidance, as they can sometimes mask worsening conditions.

  • Monitoring:

    • Increase the frequency of body weight and clinical sign monitoring to twice daily.

    • At the study endpoint, collect gastrointestinal tissues for histopathological analysis to assess for epithelial damage, inflammation, and apoptosis (e.g., via TUNEL staining).

Hematological Toxicity

Issue: Complete blood count (CBC) reveals significant thrombocytopenia (platelet count < 200 x 10³/µL) or neutropenia (neutrophil count < 0.5 x 10³/µL).

Possible Cause: HDAC inhibitors can interfere with the maturation and release of platelets from megakaryocytes and suppress bone marrow production of neutrophils.[4][6]

Troubleshooting Steps:

  • Dose and Schedule Modification:

    • For moderate toxicity, consider reducing the dose by 25-50%.

    • For severe cytopenias, interrupt dosing until blood counts recover to a safe level (e.g., platelets > 500 x 10³/µL).

    • Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) which may be better tolerated than continuous daily dosing.[7]

  • Supportive Care & Interventions:

    • Thrombopoietin (TPO) Mimetics: In cases of severe thrombocytopenia, the administration of TPO mimetics has been shown in preclinical models to ameliorate the decrease in platelet counts.[4]

    • Granulocyte Colony-Stimulating Factor (G-CSF): For severe neutropenia, G-CSF can be administered to stimulate neutrophil production.

    • Monitoring: Increase the frequency of CBCs to every 2-3 days during periods of dose adjustment or supportive care intervention.

  • Experimental Considerations:

    • Be aware that hematological toxicity can be a dose-limiting factor that may impact the maximally tolerated dose (MTD) determination in your studies.[5]

Cardiac Toxicity

Issue: Electrocardiogram (ECG) shows a significant prolongation of the QTc interval compared to baseline.

Possible Cause: Some HDAC inhibitors can alter the expression of genes involved in cardiac ion channel trafficking, leading to delayed ventricular repolarization.[8][9]

Troubleshooting Steps:

  • Monitoring:

    • If QTc prolongation is a known risk, conduct baseline ECGs before starting treatment and monitor at regular intervals, especially at the time of expected peak plasma concentration (Tmax).

    • Be aware that for some HDAC inhibitors, the effect on QTc can be delayed and persist long after the drug's Tmax.[9]

  • Dose Modification:

    • If significant and persistent QTc prolongation is observed, a dose reduction or discontinuation of the HDAC inhibitor is recommended.

  • Electrolyte Monitoring:

    • Ensure that serum potassium and magnesium levels are within the normal range, as electrolyte imbalances can exacerbate QTc prolongation.

  • Histopathological Assessment:

    • At necropsy, collect heart tissue for histopathological examination to assess for any signs of cardiotoxicity.

Quantitative Data Summary

Table 1: Common Dose-Limiting Toxicities (DLTs) of Selected HDAC Inhibitors in Preclinical Models

HDAC InhibitorAnimal ModelDLTs ObservedReference
PanobinostatMiceThrombocytopenia[4]
RomidepsinMiceThrombocytopenia[4]
AbexinostatHuman cells in vitroInhibition of megakaryocyte proliferation and proplatelet formation[6]
OKI-179Xenograft MiceWeight loss[7]

Table 2: Incidence of Common Adverse Events from Clinical Trials of HDAC Inhibitors (Illustrative)

Adverse EventGrade 3-4 Incidence (%)Reference
Nausea and Vomitingup to 14%[1]
Anorexiaup to 20%[1]
Thrombocytopeniaup to 50%
Neutropeniaup to 21%
Anemiaup to 21%

Experimental Protocols

Complete Blood Count (CBC) Analysis in Mice
  • Blood Collection: Collect approximately 200 µL of whole blood via retro-orbital puncture or other approved method into an EDTA-coated microtainer tube.

  • Sample Handling: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting. Samples should be kept at room temperature and analyzed within 2-6 hours of collection.

  • Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine parameters including white blood cell count (WBC) with differential, red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), and platelet count (PLT).

Serum Biochemistry for Liver and Kidney Function in Rats
  • Blood Collection: Collect whole blood into a serum separator tube.

  • Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10-15 minutes.

  • Serum Collection: Carefully aspirate the serum supernatant for analysis.

  • Analysis: Use an automated clinical chemistry analyzer to measure key markers of:

    • Liver function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Kidney function: Blood urea nitrogen (BUN) and creatinine.

Histopathological Examination of the Gastrointestinal Tract in Mice
  • Tissue Collection: At necropsy, carefully dissect the entire intestinal tract.

  • Sample Preparation: Flush the lumen with phosphate-buffered saline (PBS). For longitudinal sections, the "Swiss roll" technique is recommended to visualize a large surface area.

  • Fixation: Fix the tissue in 10% neutral buffered formalin for 24 hours.

  • Processing and Staining: Process the fixed tissue, embed in paraffin, section at 5 µm, and stain with hematoxylin and eosin (H&E).

  • Evaluation: A veterinary pathologist should evaluate the sections for signs of toxicity, including epithelial cell injury, apoptosis, inflammation, and changes in mucosal architecture.

TUNEL Assay for Apoptosis in Tissue Sections
  • Sample Preparation: Use paraffin-embedded tissue sections prepared as described above.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Staining: Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves an enzymatic reaction to label the 3'-hydroxyl ends of fragmented DNA with a fluorescent or chromogenic tag.

  • Counterstaining and Imaging: Counterstain the nuclei (e.g., with DAPI or hematoxylin) and visualize using fluorescence or light microscopy. Apoptotic cells will be identified by positive TUNEL staining.

Visualizations

HDACi_Toxicity_Pathway cluster_HDACi HDAC Inhibition cluster_Cellular_Effects Cellular Effects cluster_Downstream_Pathways Downstream Pathways cluster_Toxicities Observed Toxicities HDACi HDAC Inhibitor Histone_Acetylation Histone Hyperacetylation HDACi->Histone_Acetylation Non_Histone_Acetylation Non-Histone Protein Hyperacetylation (e.g., p53) HDACi->Non_Histone_Acetylation ROS Reactive Oxygen Species (ROS) Generation HDACi->ROS p53_Activation p53 Activation Non_Histone_Acetylation->p53_Activation DNA_Damage DNA Damage ROS->DNA_Damage p21_Induction p21 Induction p53_Activation->p21_Induction Bax_Activation Bax Activation p53_Activation->Bax_Activation Cell_Cycle_Arrest Cell Cycle Arrest p21_Induction->Cell_Cycle_Arrest Apoptosis Apoptosis Bax_Activation->Apoptosis DNA_Damage->p53_Activation GI_Toxicity Gastrointestinal Toxicity Apoptosis->GI_Toxicity Heme_Toxicity Hematological Toxicity Apoptosis->Heme_Toxicity

Caption: Signaling pathways implicated in HDAC inhibitor-induced toxicity.

Experimental_Workflow cluster_Treatment Treatment Phase cluster_Monitoring Monitoring Phase cluster_Troubleshooting Troubleshooting cluster_Endpoint Endpoint Analysis Start Start of Study (Baseline Measurements) Dosing HDAC Inhibitor Dosing Start->Dosing Clinical_Obs Daily Clinical Observations (Weight, Behavior) Dosing->Clinical_Obs Daily CBC Weekly/Bi-weekly Complete Blood Count Dosing->CBC Periodic ECG Periodic ECG Dosing->ECG As needed Toxicity_Observed Toxicity Observed? Clinical_Obs->Toxicity_Observed CBC->Toxicity_Observed ECG->Toxicity_Observed Dose_Mod Dose Modification Toxicity_Observed->Dose_Mod Yes Supportive_Care Supportive Care Toxicity_Observed->Supportive_Care Yes Necropsy Necropsy Toxicity_Observed->Necropsy No (End of Study) Dose_Mod->Dosing Supportive_Care->Clinical_Obs Histopathology Histopathology (GI, Heart, etc.) Necropsy->Histopathology Serum_Biochem Serum Biochemistry Necropsy->Serum_Biochem

Caption: Experimental workflow for managing HDAC inhibitor toxicity.

References

SW-100 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the SW-100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results when working with the selective HDAC6 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions can be prepared in DMSO. For optimal results, use fresh, moisture-free DMSO as its moisture-absorbing nature can reduce solubility.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.[1][2]

Q2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at a uniform density. Over-confluent or unhealthy cells can exhibit altered sensitivity to inhibitors.

  • Reagent Stability: this compound solutions, especially in aqueous media for cell culture, should be prepared fresh for each experiment. The stability of the compound in your specific cell culture medium over the course of the experiment should be considered.

  • Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, and detection methods can lead to significant differences in results. Adhere strictly to a validated protocol.

  • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that is toxic to your specific cell line (typically <0.5%).

Q3: My western blot results for acetylated α-tubulin are not consistent after this compound treatment. How can I improve this?

A3: To improve the reproducibility of your acetylated α-tubulin western blots, consider the following:

  • Lysis Buffer Composition: Use a lysis buffer containing a potent HDAC inhibitor (like Trichostatin A or sodium butyrate) and a protease inhibitor cocktail to prevent post-lysis deacetylation and protein degradation.

  • Loading Controls: Use a total α-tubulin antibody as a loading control to normalize the levels of acetylated α-tubulin. This accounts for any variations in protein loading.[3]

  • Antibody Quality: Use a well-validated antibody specific for acetylated α-tubulin. The quality and specificity of antibodies can vary between suppliers and even between lots.

  • Transfer Conditions: Optimize your western blot transfer conditions (voltage, time) to ensure efficient transfer of both total and acetylated tubulin, as modifications can sometimes affect protein mobility and transfer efficiency.

Q4: I am not observing the expected downstream effects of HDAC6 inhibition in my in vivo study with this compound. What are the potential issues?

A4: Challenges in in vivo studies with this compound can be due to:

  • Bioavailability and Dosing: While this compound has improved brain penetrance compared to some other HDAC6 inhibitors, its pharmacokinetic and pharmacodynamic properties can vary depending on the animal model, route of administration, and formulation.[4][5] Ensure your dosing regimen is based on established protocols or preliminary dose-finding studies.

  • Formulation and Stability: For in vivo use, this compound can be formulated in vehicles like corn oil or a mixture of DMSO, PEG300, Tween80, and saline.[1][2] These solutions should be prepared fresh and mixed thoroughly before each administration to ensure homogeneity. The mixed solution should be used immediately for optimal results.[1]

  • Variability in Animal Models: Significant variability has been reported in preclinical studies due to differences in animal models (e.g., different spinal cord injury models), timing of administration, and the severity of the induced condition.[6] It is crucial to use a well-characterized and consistent animal model.

Troubleshooting Guides

Issue 1: High Variability Between Replicates in Cell-Based Assays
Potential Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multi-channel pipette or an automated liquid handler.
Edge Effects in Plates Avoid using the outer wells of 96-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Cell Clumping Ensure a single-cell suspension before seeding by gentle trituration. Cell clumps will lead to uneven cell distribution and variable results.
Inconsistent Incubation Ensure uniform temperature and CO2 levels in the incubator. Avoid placing plates in areas with significant temperature gradients.
Issue 2: Weak or No Signal in HDAC6 Activity Assays
Potential Cause Troubleshooting Step
Inactive Enzyme Use a fresh aliquot of HDAC6 enzyme. Avoid repeated freeze-thaw cycles of the enzyme stock.[7][8] Include a positive control with a known active HDAC6 to validate the assay setup.[7][8]
Substrate Degradation Store the fluorogenic substrate protected from light and at the recommended temperature. Prepare the substrate solution fresh for each assay.
Incorrect Buffer Conditions Ensure the assay buffer has the correct pH and composition as specified in the assay kit protocol.
Insufficient Lysate If using cell or tissue lysates, ensure you have sufficient protein concentration. Perform a protein quantification assay (e.g., BCA) on your lysates before the HDAC6 activity assay.[7][8]
Issue 3: Off-Target Effects Observed
Potential Cause Troubleshooting Step
High this compound Concentration Although this compound is highly selective for HDAC6, at very high concentrations, it may inhibit other HDAC isoforms.[9] Perform a dose-response curve to determine the optimal concentration that inhibits HDAC6 without significant off-target effects.
Cellular Context The expression and importance of different HDAC isoforms can vary between cell types. What is considered a selective effect in one cell line might show off-target effects in another.
Indirect Effects Inhibition of HDAC6 can lead to complex downstream signaling events that may appear as off-target effects. It is important to analyze direct targets (e.g., acetylated α-tubulin) alongside downstream functional readouts.

Data Presentation: Experimental Variability

The following tables summarize quantitative data related to this compound's activity and potential sources of experimental variability.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC50 (HDAC6) 2.3 nMBiochemical Assay[1][2][9][10][11][12][13]
IC50 (HDAC6-CD2) 97 nMNanoBRET Assay (HEK293)[4]
IC50 (full-length HDAC6) 279 nMNanoBRET Assay (HEK293)[4]
Selectivity >1000-fold over other HDAC isoformsBiochemical Assays[1][2][4][5][9][10][11][12][13]

Table 2: Common Sources of Variability in Cell-Based HDAC Assays

Source of VariabilityTypical Coefficient of Variation (CV%)Recommended Number of Replicates
Pipetting (Manual) 5 - 15%3 - 4
Cell Seeding 10 - 20%3 - 4
Plate Position (Edge Effects) 15 - 30%N/A (Avoid outer wells)
Reagent Dispensing (Automated) < 5%2 - 3
Biological Replicates 15 - 50%≥ 3

Note: These are general estimates and can vary depending on the specific assay and laboratory conditions.

Experimental Protocols

Protocol 1: In Vitro HDAC6 Activity Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[7][8][14]

  • Reagent Preparation:

    • Prepare HDAC6 Assay Buffer by warming to room temperature.

    • Dilute the HDAC6 substrate and prepare the developer solution according to the kit instructions. Keep on ice and protected from light.

    • Prepare a positive control by diluting recombinant human HDAC6 in HDAC6 Assay Buffer.

    • Prepare a standard curve using the provided AFC standard.

  • Sample Preparation:

    • For cell lysates, wash 1-2 x 10^6 cells with PBS and homogenize in 100 µL of ice-cold HDAC6 Lysis Buffer.

    • Incubate on ice for 5 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (lysate) and determine the protein concentration.

  • Assay Procedure (96-well plate format):

    • Add 1-10 µL of cell lysate or purified enzyme to each well.

    • For inhibitor studies, pre-incubate the enzyme/lysate with this compound (or vehicle control) for 10-15 minutes at 37°C.

    • Adjust the volume in each well to 50 µL with HDAC6 Assay Buffer.

    • Initiate the reaction by adding 50 µL of the HDAC6 substrate solution to each well (except for the standard curve wells).

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding 10 µL of the developer solution to each well.

    • Incubate for an additional 10 minutes at 37°C.

  • Data Analysis:

    • Measure the fluorescence at an excitation of ~380 nm and an emission of ~460 nm.

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the AFC standard curve and determine the concentration of the product formed in your samples.

    • Calculate the HDAC6 activity and the percent inhibition for this compound treated samples.

Protocol 2: Western Blot for Acetylated α-Tubulin
  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound for the appropriate time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (e.g., 1 µM Trichostatin A).

    • Scrape the cells, incubate on ice for 20 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% or 12% SDS-PAGE gel.[15]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:5000 dilution) overnight at 4°C.[15]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • To normalize, strip the membrane and re-probe with a primary antibody against total α-tubulin (e.g., 1:5000 dilution) or run a parallel gel.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated α-tubulin signal to the total α-tubulin signal.

Visualizations

HDAC6_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Stress_Signals Stress Signals Hsp90 Hsp90 Stress_Signals->Hsp90 Client_Proteins Client Proteins (e.g., Akt, Raf) Receptors->Client_Proteins HDAC6 HDAC6 alpha_Tubulin α-Tubulin HDAC6->alpha_Tubulin deacetylation HDAC6->Hsp90 deacetylation Aggresome_Formation Aggresome Formation HDAC6->Aggresome_Formation promotes SW100 This compound SW100->HDAC6 inhibition Ac_alpha_Tubulin Acetylated α-Tubulin Microtubule_Dynamics Microtubule Dynamics Ac_alpha_Tubulin->Microtubule_Dynamics alpha_Tubulin->Ac_alpha_Tubulin acetylation Ac_Hsp90 Acetylated Hsp90 Ac_Hsp90->Client_Proteins destabilizes Hsp90->Ac_Hsp90 acetylation Protein_Folding Protein Folding & Stability Hsp90->Protein_Folding Degraded_Proteins Degraded Client Proteins Client_Proteins->Degraded_Proteins Cell_Motility Cell Motility Microtubule_Dynamics->Cell_Motility

Caption: Simplified HDAC6 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Results with this compound Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health & Density Start->Check_Cells Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Reagents_OK->Check_Protocol Yes Remake_Reagents Prepare Fresh Reagents Reagents_OK->Remake_Reagents No Protocol_OK->Check_Cells Yes Standardize_Protocol Standardize Protocol Steps Protocol_OK->Standardize_Protocol No Optimize_Cells Optimize Cell Culture Conditions Cells_OK->Optimize_Cells No Run_Controls Run Positive/Negative Controls Cells_OK->Run_Controls Yes Remake_Reagents->Start Standardize_Protocol->Start Optimize_Cells->Start Consult_Literature Consult Literature for Similar Issues Run_Controls->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: Troubleshooting workflow for experiments with this compound.

References

Navigating HDAC Inhibitor Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during experiments with histone deacetylase (HDAC) inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

General Experimental Design

Q1: My HDAC inhibitor shows variable potency and efficacy across different experiments. What could be the cause?

A1: Inconsistent results with HDAC inhibitors can stem from several factors:

  • Solubility and Stability: Many HDAC inhibitors have poor aqueous solubility. Ensure your inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Prepare fresh dilutions for each experiment, as some inhibitors are unstable in aqueous solutions. It's also crucial to be aware of potential pH-dependent solubility issues.

  • Incubation Time: The optimal incubation time can vary significantly between different inhibitors and cell lines. A time-course experiment is recommended to determine the ideal duration for observing your desired effect (e.g., histone hyperacetylation, apoptosis). Some inhibitors, particularly slow-binding ones, may require longer incubation periods to achieve maximal effect.[1]

  • Cell Density: High cell density can affect the apparent potency of an inhibitor. Standardize the cell seeding density across all experiments to ensure reproducibility.

  • Serum Interactions: Components in fetal bovine serum (FBS) can bind to and sequester the inhibitor, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media during the inhibitor treatment period if you suspect this is an issue.

Q2: I'm concerned about off-target effects. How can I be sure the observed phenotype is due to HDAC inhibition?

A2: This is a critical consideration. Here are some strategies to validate your findings:

  • Control for Known Off-Targets: A significant off-target for many hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[2][3][4][5] If you are using a hydroxamate inhibitor, consider if MBLAC2 inhibition could contribute to your observed phenotype.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing the target HDAC to see if it reverses the inhibitor's effect.

  • Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can confirm that your inhibitor is binding to the intended HDAC target within the cell.

HDAC Activity Assays

Q3: My fluorometric HDAC activity assay shows high background fluorescence.

A3: High background in fluorometric assays can be caused by:

  • Autofluorescent Compounds: Your test compound itself might be fluorescent at the excitation and emission wavelengths of the assay. Always run a control well with the compound alone (no enzyme) to check for autofluorescence.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from microbial contamination, which can be a source of fluorescence.

  • Incorrect Wavelengths: Double-check that the excitation and emission wavelengths on your plate reader are set correctly for the specific fluorophore in your assay kit.[6][7][8]

Q4: I'm not seeing any HDAC activity, or the activity is very low, even in my positive control.

A4: This issue often points to problems with the enzyme or assay conditions:

  • Improperly Prepared Nuclear Extracts: If using nuclear extracts, ensure the extraction protocol is efficient and that the extracts have been stored correctly at -80°C. Repeated freeze-thaw cycles can significantly reduce enzyme activity.[6]

  • Incorrect Incubation Time or Temperature: Adhere strictly to the incubation times and temperatures specified in the assay protocol.[7]

  • Presence of Inhibitors in Sample: Your sample preparation buffers may contain EDTA or other substances that inhibit HDAC activity.

  • Inactive Enzyme: If using a purified enzyme, verify its activity with a known substrate and control inhibitor.

Western Blotting for Histone Acetylation

Q5: I'm not seeing an increase in histone acetylation after treating my cells with an HDAC inhibitor.

A5: Several factors could be at play:

  • Insufficient Inhibitor Concentration or Incubation Time: You may need to optimize the concentration of your HDAC inhibitor and the treatment duration. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and inhibitor.

  • Poor Antibody Quality: The antibody against the acetylated histone mark may not be specific or sensitive enough. Use a well-validated antibody and include a positive control (e.g., cells treated with a potent pan-HDAC inhibitor like Trichostatin A or SAHA).

  • Inefficient Protein Extraction and Sample Preparation: Histones are basic proteins and require specific extraction protocols (e.g., acid extraction) for optimal recovery. Ensure your sample buffer contains protease and phosphatase inhibitors to prevent degradation.

  • Suboptimal Western Blot Protocol: Histones are small proteins, so transfer conditions need to be optimized. Use a nitrocellulose membrane with a 0.2 µm pore size for better retention of small proteins.[9][10]

Q6: My Western blot shows multiple bands or a smear for the histone mark.

A6: This can be due to:

  • Protein Degradation: Ensure that your samples were prepared with protease inhibitors and kept on ice to minimize degradation.[11]

  • Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimize your antibody concentrations and blocking conditions. Using a high-quality BSA in your blocking buffer is often recommended over milk for histone blots.[9][10]

  • Overloading of Protein: Loading too much protein can lead to smearing. Determine the optimal protein loading amount for your specific antibody and sample type.

Cell Viability Assays (e.g., MTT, MTS)

Q7: There is no change in cell viability after treating with the HDAC inhibitor, even at high concentrations.

A7: A lack of effect on cell viability could be due to:

  • Cell Line Resistance: Some cell lines are inherently resistant to the effects of certain HDAC inhibitors.

  • Short Incubation Time: The cytotoxic effects of HDAC inhibitors can take time to manifest. Consider extending the incubation period to 48 or 72 hours.[12]

  • Inhibitor Inactivity: As mentioned earlier, ensure your inhibitor is soluble, stable, and used at an appropriate concentration.

  • Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself. For example, some inhibitors might reduce MTT, leading to a false-positive signal for viability. Always include appropriate controls.

Q8: My cell viability results are not consistent with my histone acetylation data (e.g., I see increased acetylation but no cell death).

A8: It's important to remember that histone hyperacetylation does not always directly correlate with cell death. HDAC inhibitors can induce other cellular responses, such as cell cycle arrest or differentiation, without immediately causing apoptosis.[13] Consider performing other assays to assess these alternative outcomes, such as flow cytometry for cell cycle analysis or microscopy to look for morphological changes indicative of differentiation.

Data Presentation

Table 1: IC₅₀ Values of Common HDAC Inhibitors against Different HDAC Isoforms (in nM)

InhibitorClassHDAC1HDAC2HDAC3HDAC4HDAC5HDAC6HDAC8HDAC10HDAC11
Pan-Inhibitors
PanobinostatPan33414-12---
Vorinostat (SAHA)Pan10----->20,000--
BelinostatPan41125302161158267128-
PracinostatPan40-14040-14040-140-->100040-140-93
Trichostatin APan1.8--------
Class-Selective Inhibitors
Entinostat (MS-275)Class I243453248>20,000>20,000>20,000>20,000-590
Mocetinostat (MGCD0103)Class I150-->10,000>10,000>10,000>10,000-590
RGFP966Class I--78>10,000->10,000>10,000--
Isoform-Selective Inhibitors
Ricolinostat (ACY-1215)HDAC64.95.38.8--0.6---
Citarinostat (ACY-241)HDAC6--46--2.6---
LMK-235HDAC4/5---11.94.2----

Note: IC₅₀ values can vary depending on the assay conditions and enzyme source. The data presented here are compiled from various sources for comparative purposes.[14][15][16][17]

Experimental Protocols

1. Fluorometric HDAC Activity Assay

This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.

  • Reagent Preparation: Prepare the HDAC assay buffer, substrate, and developer solution as per the kit's instructions. Keep all reagents on ice.

  • Sample Preparation: Prepare nuclear extracts from cells or use purified HDAC enzyme. Determine the protein concentration of your samples.

  • Assay Setup: In a black 96-well plate, add the following to each well:

    • HDAC Assay Buffer

    • Your sample (nuclear extract or purified enzyme) or positive control (e.g., HeLa nuclear extract).

    • For inhibitor studies, add your HDAC inhibitor at various concentrations. For the negative control, add a known inhibitor like Trichostatin A.

    • Bring the final volume to a consistent amount with deionized water.

  • Reaction Initiation: Add the fluorometric HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination and Development: Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore. Incubate at 37°C for 15-30 minutes.

  • Fluorescence Reading: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[6][7][8]

2. Western Blot for Histone Acetylation

  • Cell Lysis and Protein Extraction:

    • Treat cells with the HDAC inhibitor for the desired time and concentration.

    • Harvest cells and wash with ice-cold PBS.

    • Perform acid extraction of histones or lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, sodium butyrate).

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix your protein sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein onto a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the small histone proteins.[9]

    • Run the gel until the dye front is near the bottom.

  • Protein Transfer:

    • Transfer the proteins to a 0.2 µm nitrocellulose membrane.[9][10]

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against the specific acetylated histone mark (e.g., anti-acetyl-H3, anti-acetyl-H4) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing:

    • Repeat the washing steps as in step 7.

  • Detection:

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Normalization:

    • Strip the membrane and re-probe with an antibody against a total histone (e.g., anti-H3) or a loading control like β-actin to normalize for protein loading.

3. MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of your HDAC inhibitor. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incub- ate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.

Visualizations

HDAC_Inhibitor_Mechanism cluster_nucleus Cell Nucleus DNA DNA Histones Histone Proteins DNA->Histones wraps around Acetylation Acetylation Histones->Acetylation Deacetylation Deacetylation Histones->Deacetylation HAT HAT HAT->Histones Adds Acetyl Groups HDAC HDAC HDAC->Histones Removes Acetyl Groups HDACi HDAC Inhibitor HDACi->HDAC Inhibits OpenChromatin Open Chromatin (Transcriptionally Active) Acetylation->OpenChromatin ClosedChromatin Closed Chromatin (Transcriptionally Inactive) Deacetylation->ClosedChromatin GeneExpression Gene Expression (e.g., p21, Apoptotic genes) OpenChromatin->GeneExpression

Caption: General mechanism of HDAC inhibitor action.

Western_Blot_Troubleshooting Start No increase in acetylation observed Check_Conc_Time Optimize Inhibitor Concentration and Time? Start->Check_Conc_Time Check_Antibody Validate Antibody (Positive Control)? Check_Conc_Time->Check_Antibody No Perform_Dose_Response Perform Dose-Response & Time-Course Check_Conc_Time->Perform_Dose_Response Yes Check_Extraction Review Protein Extraction Protocol? Check_Antibody->Check_Extraction No Test_New_Antibody Test New/Validated Antibody Check_Antibody->Test_New_Antibody Yes Check_Transfer Optimize Transfer (0.2µm membrane)? Check_Extraction->Check_Transfer No Use_Acid_Extraction Use Acid Extraction for Histones Check_Extraction->Use_Acid_Extraction Yes Adjust_Transfer_Time Adjust Transfer Time/ Voltage Check_Transfer->Adjust_Transfer_Time Yes Success Problem Resolved Perform_Dose_Response->Success Test_New_Antibody->Success Use_Acid_Extraction->Success Adjust_Transfer_Time->Success HDACi_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_Nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_Nuc Translocation HDAC3 HDAC3 p65_Ac Acetylated p65 HDAC3->p65_Ac Deacetylates (Inhibited by HDACi) HDACi HDAC Inhibitor HDACi->HDAC3 Inhibits NFkB_p65_p50_Nuc->p65_Ac Acetylation (Enhanced by HDACi) Gene_Transcription Pro-inflammatory Gene Transcription p65_Ac->Gene_Transcription Activates

References

SW-100 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SW-100. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer solutions for its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound is a novel small molecule drug candidate currently under investigation. Its core structure contains a lactam ring and a tertiary amine, making it susceptible to degradation under certain environmental conditions. The two primary degradation pathways identified are:

  • Hydrolysis: The lactam ring in this compound can undergo hydrolysis, particularly in aqueous solutions with acidic or basic pH. This leads to the formation of an inactive carboxylic acid metabolite.

  • Oxidation: The tertiary amine moiety is prone to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents. This results in the formation of an N-oxide derivative with reduced biological activity.

Q2: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: -20°C or lower.

  • Light: Protected from light in an amber vial or other light-blocking container.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: As a lyophilized powder rather than in solution.

Q3: My this compound solution has changed color. What does this indicate?

A change in the color of an this compound solution, typically to a yellowish or brownish hue, is often an indicator of oxidative degradation. It is recommended to discard the solution and prepare a fresh one from a new stock of lyophilized powder. To prevent this, always prepare solutions fresh and use them within a few hours. If longer-term storage in solution is necessary, degas the solvent and store the solution under an inert atmosphere at -80°C.

Q4: I am observing a loss of this compound potency in my cell-based assays. Could this be due to degradation?

Yes, a loss of potency is a common consequence of this compound degradation. Both hydrolytic and oxidative degradation lead to the formation of metabolites with significantly lower or no biological activity. If you suspect degradation, it is advisable to perform a stability check of your this compound stock solution.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Potential Cause Troubleshooting Step
This compound degradation in stock solution.Prepare a fresh stock solution from lyophilized powder. Perform a quick purity check using HPLC if available.
Degradation in assay media.Determine the stability of this compound in your specific assay media at the experimental temperature. Consider adding antioxidants like ascorbic acid if oxidation is suspected.
Adsorption to plasticware.Use low-protein-binding tubes and plates.

Issue 2: Appearance of unknown peaks in HPLC analysis.

Potential Cause Troubleshooting Step
Hydrolytic degradation.Check the pH of your sample and mobile phase. Ensure that the sample is not stored in an aqueous buffer for an extended period.
Oxidative degradation.Prepare samples fresh and minimize their exposure to air and light. Use an inert atmosphere during sample preparation if possible.
Contamination.Ensure all solvents and reagents are of high purity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity and Stability Assessment

This protocol outlines a standard reverse-phase HPLC method to assess the purity of this compound and detect its major degradants.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Expected Retention Times:

Compound Approximate Retention Time (min)
Hydrolysis Product8.5
This compound12.2
Oxidation Product13.5

Visualizations

SW100_Degradation_Pathways SW100 This compound (Active) Hydrolysis Hydrolysis Product (Inactive) SW100->Hydrolysis H₂O (Acid/Base) Oxidation Oxidation Product (Reduced Activity) SW100->Oxidation O₂ (Light, Heat) Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Start This compound Stock Incubate Incubate under Stress Conditions (e.g., pH, Temp, Light) Start->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots HPLC HPLC Analysis Aliquots->HPLC Data Quantify Peak Areas HPLC->Data Degradation Calculate % Degradation Data->Degradation Kinetics Determine Degradation Rate Degradation->Kinetics

Adjusting SW-100 dosage for different animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SW-100, a selective inhibitor of Kinase X (KX), in various animal models. The information herein is intended to facilitate experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase X (KX). KX is a critical serine/threonine kinase within the ABC signaling pathway, which is implicated in the progression of certain inflammatory diseases and cancers.[1][2][3][4][5] By inhibiting KX, this compound blocks the downstream phosphorylation of key substrates, thereby modulating inflammatory responses and inhibiting tumor cell proliferation.

Q2: How should I reconstitute and store this compound?

A2: this compound is supplied as a lyophilized powder. For in vivo studies, it is recommended to reconstitute this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The reconstituted solution should be stored at -20°C for up to one month. For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution, which should be stored at -80°C. Please refer to the product's certificate of analysis for detailed information on stability.

Q3: Are there any known off-target effects of this compound?

A3: Extensive kinase profiling has demonstrated that this compound is highly selective for Kinase X. However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations.[6] Researchers should include appropriate controls in their experiments to monitor for any unexpected phenotypes.

Q4: How do I convert a known effective dose of this compound from one animal model to another?

A4: Dose conversion between animal models should be based on body surface area (BSA) rather than body weight alone.[7][8][9] Allometric scaling is a widely accepted method for this purpose.[10][11] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:

AED (mg/kg) = Dose in Species A (mg/kg) x (Km of Species A / Km of Species B)

Refer to the tables in the "Data Presentation" section for specific Km values and conversion factors.

Troubleshooting Guide

Issue 1: I am not observing the expected therapeutic effect in my animal model.

  • Possible Cause 1: Suboptimal Dosage. The initial dose may be too low for the specific animal model or disease context.

    • Solution: Perform a dose-response study to determine the optimal therapeutic dose. Consider using allometric scaling to adjust a known effective dose from another species.[7][9][10]

  • Possible Cause 2: Inadequate Drug Exposure. The route of administration or formulation may not be providing sufficient bioavailability.

    • Solution: Ensure the formulation is prepared correctly and is stable.[12] Consider alternative routes of administration (e.g., intravenous vs. oral) that may offer better systemic exposure.[13] Pharmacokinetic studies are recommended to determine the concentration of this compound in plasma and target tissues over time.[14][15][16]

  • Possible Cause 3: Timing of Administration. The dosing schedule may not align with the progression of the disease model.

    • Solution: Adjust the timing and frequency of this compound administration relative to disease induction or key pathological events. Some studies have shown that weekly dosing regimens can be as effective or more effective than daily dosing for certain kinase inhibitors.[17]

Issue 2: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy).

  • Possible Cause 1: Dose is too high. The administered dose may be exceeding the maximum tolerated dose (MTD) in the specific animal model.

    • Solution: Reduce the dose of this compound. It is crucial to conduct a toxicity study to establish the MTD in each new animal model.[18][19] The MTD is often a key parameter for estimating a safe starting dose in other species.[20]

  • Possible Cause 2: Vehicle-related toxicity. The vehicle used to dissolve this compound may be causing adverse effects.

    • Solution: Administer the vehicle alone to a control group of animals to assess its tolerability. If the vehicle is found to be toxic, explore alternative formulations.

Issue 3: I am seeing high variability in my experimental results.

  • Possible Cause 1: Inconsistent Dosing Technique. Improper or inconsistent administration of this compound can lead to variable drug delivery.

    • Solution: Ensure all personnel are thoroughly trained on the chosen administration route (e.g., oral gavage, intravenous injection).[21][22][23][24] Adhere strictly to standardized protocols.

  • Possible Cause 2: Animal-to-Animal Variation. Biological differences between individual animals can contribute to variability.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched across experimental groups.

Data Presentation

Table 1: Allometric Scaling Conversion Factors
Animal SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor ( kg/m ²)
Mouse0.020.00663.0
Rat0.150.0256.0
Monkey30.2412.0
Human601.6237.0

Data compiled from publicly available allometric scaling guidelines.[7][10][11]

Table 2: Recommended Starting Doses for this compound
Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg)Maximum Tolerated Dose (mg/kg)
Mouse (C57BL/6)Oral Gavage25100
Mouse (C57BL/6)Intravenous520
Rat (Sprague Dawley)Oral Gavage12.550
Rat (Sprague Dawley)Intravenous2.510
Cynomolgus MonkeyOral Gavage6.2525
Cynomolgus MonkeyIntravenous1.255

These are suggested starting doses based on preclinical studies. The optimal dose may vary depending on the specific disease model and experimental endpoint.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is for the oral administration of this compound directly into the stomach.[21][22][24]

Materials:

  • This compound reconstituted in the appropriate vehicle.

  • Sterile gavage needles (18-20 gauge for adult mice).[22]

  • Syringes (1 mL).

  • Animal scale.

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[21][22]

  • Gently restrain the mouse by scruffing the neck to immobilize the head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[23]

  • With the mouse's head tilted slightly upwards, insert the gavage needle into the mouth and advance it gently along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[24]

  • Once the needle is in place, slowly administer the this compound solution.

  • Gently remove the gavage needle.

  • Monitor the animal for at least 10 minutes post-administration for any signs of distress.[22]

Protocol 2: Intravenous Injection in Rats (Lateral Tail Vein)

This protocol describes the administration of this compound into the lateral tail vein of a rat.[25][26][27]

Materials:

  • This compound reconstituted in a sterile vehicle suitable for intravenous injection.

  • Sterile syringes (1-3 mL) with 25-27 gauge needles.[25]

  • A rat restrainer.

  • A heat source (e.g., heat lamp) to warm the tail.

  • 70% isopropyl alcohol.

  • Sterile gauze.

Procedure:

  • Place the rat in a suitable restrainer.

  • Warm the rat's tail using a heat source for 5-10 minutes to dilate the lateral tail veins.[28]

  • Clean the tail with 70% isopropyl alcohol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle. You may observe a "flash" of blood in the needle hub upon successful entry.[26]

  • Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein.[25]

  • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[26]

  • Return the rat to its cage and monitor for any adverse reactions.

Mandatory Visualizations

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Binding KX Kinase X (KX) Adaptor->KX Activation DownstreamKinase Downstream Kinase KX->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activation SW100 This compound SW100->KX Inhibition GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression

Caption: The ABC signaling pathway and the inhibitory action of this compound on Kinase X.

Experimental_Workflow start Start: Disease Model Induction dosing This compound Dosing (Vehicle Control) start->dosing monitoring In-life Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Analysis: - Tumor Volume - Biomarker Levels - Histopathology monitoring->endpoint data Data Analysis & Interpretation endpoint->data

Caption: A generalized experimental workflow for evaluating this compound efficacy in vivo.

References

Interpreting unexpected results with SW-100 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SW-100, a selective Histone Deacetylase 6 (HDAC6) inhibitor. The information is tailored for scientists and drug development professionals to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective and potent inhibitor of HDAC6 with an IC50 of 2.3 nM.[1] Its principal mechanism is the inhibition of the α-tubulin deacetylase activity of HDAC6. This leads to an increase in the acetylation of α-tubulin, a key component of microtubules, while having minimal to no effect on histone acetylation.[2] this compound is also noted for its ability to cross the blood-brain barrier.[1]

Q2: What are the known substrates of HDAC6 that might be affected by this compound treatment?

HDAC6 has several non-histone protein substrates. The most well-characterized is α-tubulin. Other known substrates include cortactin, HSP90, and PRMT5.[3][4][5] By inhibiting HDAC6, this compound treatment can lead to the hyperacetylation of these substrates, potentially impacting various cellular processes such as microtubule stability, cell migration, and protein folding.[4][6]

Q3: What are the recommended starting concentrations and incubation times for this compound in cell culture experiments?

Based on published studies, a common concentration range for this compound in cell culture is 0.01 µM to 10 µM, with a typical incubation time of 48 hours.[1] However, the optimal concentration and duration of treatment will be cell-line dependent and should be determined empirically through dose-response and time-course experiments.

Troubleshooting Guide

This section addresses potential unexpected results and provides guidance on how to troubleshoot these issues.

Scenario 1: Lower-than-expected Efficacy (No significant increase in α-tubulin acetylation)

Question: I treated my cells with this compound, but I'm not observing the expected increase in acetylated α-tubulin. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Incorrect this compound Concentration: The effective concentration of this compound can vary between cell lines.

    • Recommendation: Perform a dose-response experiment using a wider range of concentrations (e.g., 1 nM to 20 µM) to determine the optimal concentration for your specific cell line.

  • Insufficient Incubation Time: The kinetics of α-tubulin acetylation may differ depending on the cell type and experimental conditions.

    • Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.

  • This compound Degradation: Improper storage or handling can lead to the degradation of the compound.

    • Recommendation: Ensure this compound is stored as recommended by the manufacturer, typically at -20°C or -80°C.[1] Prepare fresh working solutions from a stock solution for each experiment.

  • Low Endogenous HDAC6 Activity: The cell line you are using may have low endogenous expression or activity of HDAC6.

    • Recommendation: Verify HDAC6 expression levels in your cell line using Western blot or qPCR.

Experimental Protocol: Verifying this compound Activity and Optimizing Treatment Conditions

This protocol outlines the steps to confirm the activity of your this compound stock and determine the optimal concentration and incubation time.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC6

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Dose-Response Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a fixed time (e.g., 24 or 48 hours).

  • Time-Course Treatment: In a separate experiment, treat cells with a fixed, potentially effective concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Lysis: At the end of the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blot Analysis:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against acetylated-α-tubulin, total α-tubulin, and HDAC6.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Data Analysis: Quantify the band intensities for acetylated-α-tubulin and normalize them to the total α-tubulin levels. Plot the normalized values against the this compound concentration or time to determine the optimal conditions.

Scenario 2: Unexpected Cytotoxicity or Changes in Cell Viability

Question: I observed a significant decrease in cell viability after treating with this compound, which was not my intended outcome. Why might this be happening?

Possible Causes and Troubleshooting Steps:

  • High this compound Concentration: Although this compound is highly selective for HDAC6, at high concentrations, off-target effects or downstream consequences of sustained microtubule hyperacetylation could lead to cytotoxicity.[7] Some studies have shown that high concentrations of selective HDAC6 inhibitors can lead to co-inhibition of other HDAC enzymes.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to disruptions in microtubule dynamics.

    • Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line. Use a concentration well below the cytotoxic level for your functional assays.

  • Solvent Toxicity: The vehicle used to dissolve this compound (typically DMSO) can be toxic to cells at higher concentrations.

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.

Experimental Protocol: Assessing this compound Induced Cytotoxicity

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM). Include a vehicle-only control (DMSO at the highest concentration used).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of viable cells for each concentration relative to the vehicle-only control. Plot the results to determine the IC50 for cytotoxicity.

Scenario 3: Inconsistent or Irreproducible Results

Question: My results with this compound treatment are not consistent between experiments. What could be causing this variability?

Possible Causes and Troubleshooting Steps:

  • Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses to drug treatment.

    • Recommendation: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and ensure similar confluence at the time of treatment.

  • This compound Solution Preparation: Inconsistent preparation of this compound working solutions can lead to variability.

    • Recommendation: Prepare a large batch of a high-concentration stock solution and aliquot it for single-use to minimize freeze-thaw cycles. Always vortex the stock and working solutions before use.

  • Experimental Timing: The timing of cell seeding, treatment, and harvesting should be kept consistent.

    • Recommendation: Create a detailed experimental timeline and adhere to it as closely as possible for all replicates.

Data Presentation

ParameterValueReference
Target Histone Deacetylase 6 (HDAC6)[1]
IC50 2.3 nM[1]
Selectivity >1000-fold for HDAC6 over other HDAC isozymes[2]
Common in vitro Concentration Range 0.01 - 10 µM[1]
Common in vitro Incubation Time 48 hours[1]
Common in vivo Dosage (mouse) 20 mg/kg (intraperitoneal)[1]
Primary Cellular Effect Increased α-tubulin acetylation[2]
Effect on Histone Acetylation Minimal to none[2]

Mandatory Visualizations

HDAC6_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors HDAC6 HDAC6 Growth_Factors->HDAC6 Modulates Activity Stress_Signals Stress Signals Stress_Signals->HDAC6 Modulates Activity a_tubulin_acetylated Acetylated α-tubulin HDAC6->a_tubulin_acetylated Deacetylates HSP90_acetylated Acetylated HSP90 HDAC6->HSP90_acetylated Deacetylates Cortactin_acetylated Acetylated Cortactin HDAC6->Cortactin_acetylated Deacetylates Autophagy Autophagy HDAC6->Autophagy Regulates SW100 This compound SW100->HDAC6 Inhibits Microtubule_Stability Microtubule Stability & Dynamics a_tubulin_acetylated->Microtubule_Stability Regulates a_tubulin_deacetylated α-tubulin Protein_Folding Protein Folding & Stability HSP90_acetylated->Protein_Folding Regulates HSP90_deacetylated HSP90 Cell_Migration Cell Migration & Invasion Cortactin_acetylated->Cell_Migration Regulates Cortactin_deacetylated Cortactin

Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Start Start: Define Experimental Question Cell_Culture Prepare Cell Culture Start->Cell_Culture SW100_Prep Prepare this compound Stock & Working Solutions Cell_Culture->SW100_Prep Cell_Seeding Seed Cells Treatment Treat Cells with This compound & Controls Cell_Seeding->Treatment Incubation Incubate for Predetermined Time Treatment->Incubation Harvest Harvest Cells (Lysis or Fixation) Assay Perform Assay (e.g., Western Blot, Viability Assay) Harvest->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze & Interpret Results Data_Collection->Data_Analysis Data_Analysis->Start Iterate or Troubleshoot End End: Conclusion Data_Analysis->End

Caption: General experimental workflow for studies involving this compound treatment.

References

Validation & Comparative

Validating SW-100 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SW-100, a selective histone deacetylase 6 (HDAC6) inhibitor, with other alternative compounds. We present supporting experimental data from various cellular target engagement assays, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid in the evaluation of this compound for research and drug development purposes.

Executive Summary

This compound is a potent and highly selective inhibitor of HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin, HSP90, and cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, impacting crucial cellular processes such as cell motility, protein degradation, and signaling. This guide compares the performance of this compound in key cellular target engagement assays against other well-established HDAC6 inhibitors: Tubastatin A, Nexturastat A, and ACY-1215 (Ricolinostat).

Comparison of In Vitro and Cellular Activity of HDAC6 Inhibitors

The following tables summarize the quantitative data for this compound and its alternatives in biochemical and cellular assays. Direct comparisons should be made with caution as data may be sourced from different studies with varying experimental conditions.

CompoundBiochemical IC50 (nM) vs. HDAC6Cellular IC50 (nM) - NanoBRET vs. HDAC6Notes
This compound 2.3[1]279 (full-length), 97 (CD2 domain)[2]Highly selective with over 1000-fold selectivity against other HDAC isozymes.[1]
Tubastatin A15-Selective for HDAC6 over all other isoforms except HDAC8 (57-fold selectivity).
Nexturastat A5-Over 190-fold selectivity over other HDACs.
ACY-1215 (Ricolinostat)5-Over 10-fold more selective for HDAC6 than class I HDACs.

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity or target engagement by 50%. Lower values indicate higher potency.

HDAC6 Signaling Pathway

The following diagram illustrates the central role of HDAC6 in cellular signaling pathways and the mechanism of action for inhibitors like this compound.

HDAC6_Signaling_Pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 alpha_tubulin α-Tubulin HDAC6->alpha_tubulin Deacetylation HSP90 HSP90 HDAC6->HSP90 Deacetylation Cortactin Cortactin HDAC6->Cortactin Deacetylation acetylated_alpha_tubulin Acetylated α-Tubulin alpha_tubulin->acetylated_alpha_tubulin Microtubule_Stability Microtubule Stability & Dynamics acetylated_alpha_tubulin->Microtubule_Stability acetylated_HSP90 Acetylated HSP90 HSP90->acetylated_HSP90 Protein_Folding Protein Folding & Stability acetylated_HSP90->Protein_Folding acetylated_Cortactin Acetylated Cortactin Cortactin->acetylated_Cortactin Cell_Motility Cell Motility Microtubule_Stability->Cell_Motility Aggresome_Formation Aggresome Formation Protein_Folding->Aggresome_Formation SW100 This compound & Other Inhibitors SW100->HDAC6 Inhibition

Caption: HDAC6 deacetylates key cytoplasmic proteins. Inhibition by this compound increases acetylation, affecting cellular functions.

Experimental Workflows for Target Engagement Validation

Validating that a compound engages its intended target within a cellular context is a critical step in drug discovery. The following diagrams illustrate the workflows for three common target engagement assays used to characterize HDAC6 inhibitors.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantify compound binding to a target protein in living cells.

NanoBRET_Workflow cluster_workflow NanoBRET™ Assay Workflow cluster_principle Principle A Cells expressing HDAC6-NanoLuc® fusion B Add NanoBRET™ Tracer (fluorescent ligand) A->B C Add this compound or other test compound B->C D Add Nano-Glo® Substrate C->D E Measure BRET signal (light emission at two wavelengths) D->E F Analyze Data: Calculate IC50 E->F HDAC6_NanoLuc HDAC6-NanoLuc Tracer Tracer HDAC6_NanoLuc->Tracer Binding No_Energy_Transfer No BRET HDAC6_NanoLuc->No_Energy_Transfer Energy_Transfer BRET Tracer->Energy_Transfer Energy Transfer SW100 This compound SW100->HDAC6_NanoLuc Competitive Binding

Caption: Workflow of the NanoBRET assay to measure competitive binding of inhibitors to HDAC6 in live cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

CETSA_Workflow cluster_workflow CETSA Workflow cluster_principle Principle A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble HDAC6 (e.g., Western Blot, ELISA) C->D E Plot melt curves and determine thermal shift (ΔTm) D->E Unbound_HDAC6 Unbound HDAC6 Heat Heat Unbound_HDAC6->Heat Denatured_HDAC6 Denatured & Aggregated Unbound_HDAC6->Denatured_HDAC6 Lower Stability Bound_HDAC6 This compound Bound HDAC6 Bound_HDAC6->Heat Stable_HDAC6 Stable & Soluble Bound_HDAC6->Stable_HDAC6 Increased Stability Heat->Denatured_HDAC6 Heat->Stable_HDAC6

Caption: CETSA workflow to determine target engagement by measuring inhibitor-induced thermal stabilization of HDAC6.

α-Tubulin Acetylation Assay (Western Blot)

This assay provides a functional readout of HDAC6 inhibition by measuring the acetylation level of its primary substrate, α-tubulin.

WesternBlot_Workflow A Treat cells with varying concentrations of this compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Incubate with primary antibodies (anti-acetylated-α-tubulin, anti-total-α-tubulin) D->E F Incubate with secondary -conjugated antibody E->F G Detect signal and quantify band intensity F->G H Normalize acetylated tubulin to total tubulin G->H

Caption: Western blot workflow to quantify changes in α-tubulin acetylation following treatment with an HDAC6 inhibitor.

Detailed Experimental Protocols

NanoBRET™ Target Engagement Intracellular HDAC Assay

This protocol is adapted from commercially available assays and published studies.

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a vector expressing an HDAC6-NanoLuc® fusion protein.

    • Seed the transfected cells into 96-well or 384-well white assay plates and incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other test compounds in Opti-MEM I Reduced Serum Medium.

    • Add the NanoBRET™ Tracer to the cells at the recommended concentration.

    • Immediately add the test compounds to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate to room temperature for 15 minutes.

    • Prepare the Nano-Glo® Substrate by diluting it in Opti-MEM.

    • Add the substrate to each well.

    • Read the luminescence at two wavelengths (donor emission ~460 nm, acceptor emission ~618 nm) within 10 minutes using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines a general workflow for performing a CETSA experiment.

  • Cell Treatment and Heating:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[3]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]

    • Transfer the supernatant to new tubes.

  • Detection of Soluble HDAC6:

    • Quantify the amount of soluble HDAC6 in the supernatant using a suitable method such as:

      • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-HDAC6 antibody.

      • ELISA: Use a specific antibody pair to capture and detect HDAC6.

  • Data Analysis:

    • Quantify the band intensities (Western Blot) or absorbance/fluorescence (ELISA) for each temperature point.

    • Normalize the data to the signal at the lowest temperature (e.g., 37°C).

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates target engagement and stabilization.

α-Tubulin Acetylation Western Blot Protocol

This protocol details the steps to measure changes in α-tubulin acetylation.

  • Cell Lysis and Protein Quantification:

    • Plate and treat cells with various concentrations of this compound or other HDAC6 inhibitors for a desired time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for acetylated-α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total α-tubulin or a loading control like β-actin.

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Calculate the ratio of acetylated-α-tubulin to total α-tubulin (or the loading control) for each sample.

    • Plot the normalized acetylation levels against the inhibitor concentration.

References

SW-100 vs. Pan-HDAC Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylases (HDACs) are a class of enzymes crucial in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins.[1][2] Their dysregulation is implicated in various diseases, particularly cancer, making them a significant therapeutic target.[2] HDAC inhibitors are classified based on their selectivity for different HDAC isoforms. Pan-HDAC inhibitors target multiple HDAC enzymes across different classes, while selective inhibitors are designed to target specific isoforms.[3][4]

This guide provides an objective comparison of the efficacy of SW-100, a highly selective HDAC6 inhibitor, with that of pan-HDAC inhibitors, supported by experimental data.

Overview of Inhibitors

This compound: A potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[5][6][7] It demonstrates a significantly improved ability to cross the blood-brain barrier.[6][7][8] Its mechanism centers on the inhibition of the α-tubulin deacetylase activity of HDAC6.[9]

Pan-HDAC Inhibitors: This class of drugs, which includes compounds like Vorinostat (SAHA) and Trichostatin A (TSA), non-selectively inhibits multiple HDAC isoforms, primarily targeting Class I and II HDACs.[3][4][10] This broad activity affects the acetylation status of a wide range of histone and non-histone proteins, leading to diverse biological effects such as cell cycle arrest and apoptosis.[3][9]

Comparative Efficacy Data

The primary distinction in the efficacy of this compound compared to pan-HDAC inhibitors lies in its isoform selectivity. This compound is designed for specific targeting, whereas pan-inhibitors have a broad spectrum of activity.

Table 1: Inhibitory Concentration (IC50) Comparison

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and the pan-HDAC inhibitor Vorinostat (SAHA) against various HDAC isoforms. Lower values indicate higher potency.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Selectivity Profile
This compound >2,300>2,300>2,3002.3 Highly selective for HDAC6 (>1000-fold)[5][9]
Vorinostat (SAHA) 3.0 - 10~20114.1 - 30Pan-inhibitor (targets HDAC1, 2, 3, 6)[11][12][13]
Table 2: Cellular Activity Comparison

This table compares the effects of this compound and the pan-HDAC inhibitor Trichostatin A (TSA) on key cellular biomarkers of HDAC inhibition in cell lines.

CompoundTarget Protein AcetylationEffect on Histone AcetylationEffect on α-Tubulin Acetylation
This compound α-Tubulin (HDAC6 substrate)Minimal to no change[9]Significant, dose-dependent increase[6][8][9]
Trichostatin A (TSA) Histones & α-TubulinSignificant increase[9]Significant increase[9]

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the distinct mechanisms of this compound and pan-HDAC inhibitors.

general_hdac_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Chromatin Chromatin DNA->Chromatin Histones Histones Histones->Chromatin HDACs Histone Deacetylases (HDACs) Histones->HDACs Deacetylation Gene_Transcription Gene_Transcription Chromatin->Gene_Transcription Relaxed Chromatin (Transcription ON) HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation Acetyl_Group Acetyl Group HDAC6 HDAC6 Acetyl_Group->HAT Non_Histone_Proteins Non-Histone Proteins (e.g., α-tubulin, HSP90) Non_Histone_Proteins->HDAC6 Deacetylation HAT_cyto HAT HAT_cyto->Non_Histone_Proteins Acetylation

General overview of histone and non-histone protein acetylation.

sw100_mechanism SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibits HDAC1_3 HDAC1, 2, 3... SW100->HDAC1_3 No significant effect Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylates Acetylated_Alpha_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Alpha_Tubulin Accumulation Microtubule_Transport Microtubule-Dependent Transport Acetylated_Alpha_Tubulin->Microtubule_Transport Facilitates Histones Histones HDAC1_3->Histones Deacetylates (unaffected)

Mechanism of this compound selectively inhibiting HDAC6.

pan_hdac_mechanism Pan_Inhibitor Pan-HDAC Inhibitor (e.g., Vorinostat) HDAC1_2_3 Class I HDACs (1, 2, 3) Pan_Inhibitor->HDAC1_2_3 Inhibits HDAC6 Class IIb HDAC (HDAC6) Pan_Inhibitor->HDAC6 Inhibits Histones Histones HDAC1_2_3->Histones Deacetylate Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Accumulation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Acetylated_Alpha_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Alpha_Tubulin Accumulation Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Cycle_Arrest

Mechanism of pan-HDAC inhibitors on multiple HDAC isoforms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HDAC inhibitor efficacy. Below are representative protocols for key experiments.

Experimental Workflow: IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Serial Dilutions of Inhibitor (e.g., this compound) Mix Incubate Inhibitor with HDAC Enzyme Inhibitor->Mix Enzyme Prepare Recombinant HDAC Enzyme Solution Enzyme->Mix Substrate Prepare Fluorogenic HDAC Substrate Reaction Add Substrate to Initiate Reaction Substrate->Reaction Mix->Reaction Develop Add Developer Solution to Stop Reaction & Generate Signal Reaction->Develop Measure Read Fluorescence on Plate Reader Develop->Measure Plot Plot % Inhibition vs. Log[Inhibitor] Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Workflow for in vitro HDAC enzymatic assay.

Protocol 1: In Vitro HDAC Enzymatic Assay (Fluorometric)

This assay is used to determine the IC50 value of an inhibitor against a specific recombinant HDAC enzyme.

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference compound (e.g., TSA) in assay buffer.

    • Dilute the recombinant human HDAC enzyme (e.g., HDAC6) to the desired concentration in assay buffer.

    • Prepare the fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.[14]

  • Assay Procedure:

    • In a 96-well plate, add the diluted test inhibitor or control to the appropriate wells.[15]

    • Add the diluted HDAC enzyme to all wells except for the "no enzyme" control.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[14][15]

    • Incubate at 37°C for 30-60 minutes.[15]

    • Stop the reaction by adding a developer solution (containing a protease like trypsin and a positive control inhibitor like TSA) to all wells.[14] This step cleaves the deacetylated substrate, releasing a fluorophore.

    • Incubate at 37°C for another 15-30 minutes.[15]

  • Data Analysis:

    • Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[16]

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Protein Acetylation Assay (Western Blot)

This method is used to assess the functional activity of an HDAC inhibitor within a cellular context by measuring the acetylation levels of target proteins.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293 or HeLa cells) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor (this compound) or a pan-HDAC inhibitor (SAHA, TSA) for a specified duration (e.g., 24-48 hours).[8][17] Include a vehicle-treated control.

  • Protein Extraction:

    • After treatment, wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and HDAC inhibitors (to preserve the acetylation state post-lysis).

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for acetylated-α-tubulin and total α-tubulin, or acetylated-Histone H3 and total Histone H3.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated protein band to the corresponding total protein band to determine the relative change in acetylation.

    • Compare the normalized values across different treatment conditions to assess the inhibitor's effect.

Summary and Conclusion

The primary difference between this compound and pan-HDAC inhibitors lies in their specificity and, consequently, their mechanism of action and potential therapeutic applications.

  • This compound offers targeted efficacy against HDAC6, leading to a specific increase in the acetylation of its substrates, most notably α-tubulin.[9] This high selectivity is advantageous for minimizing off-target effects that may arise from the broad inhibition of other HDAC isoforms, particularly the nuclear Class I HDACs that regulate histone acetylation and gene expression on a wide scale.[9] This makes this compound a valuable tool for investigating the specific roles of HDAC6 and a potential therapeutic for diseases where HDAC6 dysregulation is a key driver, such as in certain neurological disorders.[4][9]

  • Pan-HDAC inhibitors exert a powerful, broad-based effect by inhibiting multiple HDACs.[3] This leads to global changes in protein acetylation, including hyperacetylation of histones, which can induce potent anti-proliferative and pro-apoptotic effects in cancer cells.[3] While this broad activity is effective in certain malignancies, it can also lead to a wider range of side effects due to the non-specific targeting of enzymes essential for normal cellular function.[18]

References

Benchmarking SW-100: A Comparative Guide to Next-Generation HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for neurodegenerative diseases and cancer is continuously evolving, with a significant focus on targeted therapies. Histone deacetylase 6 (HDAC6) has emerged as a promising target due to its primary cytoplasmic localization and its role in crucial cellular processes such as protein quality control and intracellular transport. SW-100, a potent and selective HDAC6 inhibitor, has demonstrated considerable promise in preclinical studies. This guide provides an objective comparison of this compound with other next-generation HDAC6 inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.

Data Presentation: Quantitative Comparison of HDAC6 Inhibitors

The following tables summarize the key quantitative data for this compound and two other notable next-generation HDAC6 inhibitors: ACY-1215 (Ricolinostat) and EKZ-438. This data facilitates a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency (IC50) of HDAC6 Inhibitors Against HDAC Isoforms

InhibitorHDAC6 (nM)HDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC8 (nM)Other HDACsSelectivity for HDAC6
This compound 2.3[1]>2300>2300>2300>2300>1000-fold vs other isoforms[1][2][3][4]>1000-fold
ACY-1215 (Ricolinostat) 5[5][6]58[6]48[6]51[6]->10-fold vs Class I HDACs[5]>10-fold
EKZ-438 Data not availableData not availableData not availableData not availableData not available>8,500-fold vs other HDACs[7]>8,500-fold

Note: IC50 values are from various sources and may not be directly comparable due to different assay conditions. The selectivity is presented as a fold-difference in IC50 values compared to HDAC6.

Table 2: Preclinical Efficacy and Properties

InhibitorDisease ModelKey FindingsBrain Penetrance
This compound Fragile X Syndrome (mouse model)[1][2][3]Ameliorates memory and learning impairments.Yes[1][2][3]
ACY-1215 (Ricolinostat) Multiple Myeloma, Lymphoma (preclinical and clinical)[5][8][9]Shows anti-tumor efficacy, particularly in combination with other agents.Not a primary focus for all indications.
EKZ-438 Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD) (preclinical models)[7]Mitigated proteostasis and axonal transport defects, improved motor function.Yes[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of HDAC6 inhibitors.

In Vitro HDAC Activity Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)

  • Test compounds (e.g., this compound, ACY-1215) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[10][11][12]

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add the diluted test compounds. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Add the recombinant HDAC enzyme to each well (except the negative control) and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule. The HDAC inhibitor Trichostatin A is included to stop the HDAC reaction.[12]

  • Incubate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of α-Tubulin Acetylation

This method is used to assess the ability of an HDAC6 inhibitor to increase the acetylation of its primary substrate, α-tubulin, in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)[13][14][15][16][17]

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing (for loading control): The membrane can be stripped of the first set of antibodies and re-probed with an antibody against total α-tubulin to ensure equal protein loading in each lane.

  • Densitometry Analysis: Quantify the band intensities for acetylated-α-tubulin and total α-tubulin. The level of acetylated α-tubulin can be expressed as a ratio to total α-tubulin.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to HDAC6 inhibition.

HDAC6_Tubulin_Deacetylation cluster_0 Microtubule Dynamics cluster_1 HDAC6 Regulation Tubulin α-Tubulin Dimer Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization AcTubulin Acetylated α-Tubulin (Stable Microtubule) AcTubulin->Tubulin Deacetylation AcTubulin->Microtubule Microtubule->Tubulin Depolymerization HDAC6 HDAC6 HDAC6->Tubulin Deacetylates ATAT1 ATAT1 (Acetyltransferase) ATAT1->AcTubulin Acetylation SW100 This compound SW100->HDAC6 Inhibits

Caption: HDAC6-mediated deacetylation of α-tubulin, a key process in regulating microtubule dynamics.

HDAC6_Aggresome_Pathway Misfolded Misfolded/Aggregated Proteins Ubiquitinated Poly-ubiquitinated Proteins Misfolded->Ubiquitinated Ubiquitination HDAC6 HDAC6 Ubiquitinated->HDAC6 Binds Dynein Dynein Motor Complex HDAC6->Dynein Recruits Microtubules Microtubules Dynein->Microtubules Transports along Aggresome Aggresome Microtubules->Aggresome Formation at MTOC Autophagy Autophagy Aggresome->Autophagy Clearance via Degradation Degradation Autophagy->Degradation SW100 This compound SW100->HDAC6 Inhibition may modulate pathway

Caption: The role of HDAC6 in the aggresome-autophagy pathway for clearing misfolded proteins.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis A1 HDAC Enzyme Assay A2 Determine IC50 Values A1->A2 B1 Cell Treatment with HDAC6 Inhibitors A2->B1 Inform Dosing B2 Western Blot for Acetylated α-Tubulin B1->B2 B3 Phenotypic Assays (e.g., Migration, Viability) B1->B3 C2 Compound Administration B2->C2 Confirm Target Engagement C1 Animal Model of Disease B3->C1 Rationale for In Vivo Study C1->C2 C3 Behavioral/Pathological Assessment C2->C3

Caption: A generalized experimental workflow for the preclinical evaluation of HDAC6 inhibitors.

References

In Vivo Showdown: A Comparative Guide to HDAC6 Inhibitors SW-100 and ACY-1215

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, selective histone deacetylase 6 (HDAC6) inhibitors have emerged as a promising class of drugs with therapeutic potential across a spectrum of diseases, from neurodegenerative disorders to cancer. Among these, SW-100 and ACY-1215 (Ricolinostat) have garnered significant attention from the research community. This guide provides an objective, data-driven comparison of their in vivo performance, drawing from available preclinical studies to inform researchers, scientists, and drug development professionals.

At a Glance: Key In Vivo Characteristics

FeatureThis compoundACY-1215 (Ricolinostat)
Primary Indication (In Vivo Studies) Fragile X Syndrome[1][2][3][4]Multiple Myeloma, Non-Hodgkin Lymphoma, Colorectal Cancer, Chemotherapy-Induced Peripheral Neuropathy[5][6][7][8][9]
Selectivity Highly selective for HDAC6 (IC50 = 2.3 nM), with over 1000-fold selectivity against other HDAC isozymes.[1][2][3][4][10]Selective for HDAC6, with over 10-fold selectivity against Class I HDACs.[6]
Blood-Brain Barrier Penetration Demonstrates significant ability to cross the blood-brain barrier.[1][2][3][4][10]Information not prominently featured in the provided search results.
Key In Vivo Finding Ameliorates memory and learning impairments in a mouse model of Fragile X syndrome.[1][2][3][4]Demonstrates synergistic anti-tumor effects in combination with other agents and can reverse chemotherapy-induced peripheral neuropathy.[5][6][7][9]

In Vivo Efficacy: A Tale of Two Disease Models

This compound in a Fragile X Syndrome Mouse Model

In a mouse model of Fragile X syndrome, this compound demonstrated the ability to correct deficits in acetylated α-tubulin levels in the hippocampus.[2][3][4] This biochemical effect was associated with a significant improvement in cognitive functions, including memory and learning.[1][2][3][4]

ParameterVehicleThis compound (20 mg/kg)
Acetylated α-tubulin levels in hippocampusReducedRestored to wild-type levels[2]
Novel Object RecognitionImpairedAmeliorated[1][10]
Temporal OrderingImpairedAmeliorated[1][10]
Spatial ProcessingImpairedAmeliorated[1][10]
ACY-1215 in Oncology and Neuropathy Models

ACY-1215 has been extensively studied in various cancer models, often in combination with other therapeutic agents, where it has shown synergistic activity.

Non-Hodgkin Lymphoma (MCL Xenograft Model): When combined with the proteasome inhibitor carfilzomib, ACY-1215 significantly suppressed tumor growth and improved survival in a mantle cell lymphoma xenograft model.[5][11][12]

Treatment GroupAverage Tumor SizeSurvival
VehicleControlBaseline
Carfilzomib (1.0 mg/kg)ReducedIncreased
ACY-1215 (50 mg/kg)ReducedIncreased
Carfilzomib + ACY-1215Significantly Reduced vs. single agents[5]Significantly Improved vs. single agents[5]

Colorectal Cancer: In a mouse model of colorectal cancer, ACY-1215 in combination with an anti-PD1 antibody led to the smallest tumor volume and slowest tumor growth compared to either agent alone.[8]

Chemotherapy-Induced Peripheral Neuropathy: In a mouse model of cisplatin-induced peripheral neuropathy, oral administration of ACY-1215 (30 mg/kg) for two weeks reversed mechanical allodynia.[6]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for both this compound and ACY-1215 involves the selective inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This impacts various downstream cellular processes.

HDAC6_Pathway cluster_inhibitors HDAC6 Inhibitors HDAC6 HDAC6 aTubulin α-tubulin (acetylated) HDAC6->aTubulin deacetylates Aggresome Aggresome Formation HDAC6->Aggresome promotes STAT1 STAT1 (acetylated) HDAC6->STAT1 deacetylates Microtubule Microtubule Stability & Axonal Transport aTubulin->Microtubule promotes PDL1 PD-L1 Transcription STAT1->PDL1 inhibits SW100 This compound SW100->HDAC6 inhibit ACY1215 ACY-1215 ACY1215->HDAC6 inhibit

Caption: Simplified HDAC6 signaling pathway affected by this compound and ACY-1215.

A generalized workflow for in vivo studies of these inhibitors often involves tumor implantation (for cancer models) or induction of a disease state, followed by a defined treatment regimen and subsequent endpoint analysis.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Animal Model (e.g., Xenograft, Genetic) Disease_Induction Disease Induction / Tumor Implantation Animal_Model->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Dosing Drug Administration (e.g., i.p., oral gavage) Grouping->Dosing Tumor_Measurement Tumor Volume / Survival Monitoring Dosing->Tumor_Measurement Behavioral_Tests Behavioral/Cognitive Assessments Dosing->Behavioral_Tests Tissue_Analysis Tissue Collection & Biomarker Analysis (e.g., Western Blot, IHC) Tumor_Measurement->Tissue_Analysis Behavioral_Tests->Tissue_Analysis

Caption: Generalized in vivo experimental workflow for HDAC6 inhibitors.

Experimental Protocols

This compound in Fragile X Syndrome Mouse Model
  • Animal Model: Fmr1-/- mice were used as a model for Fragile X syndrome.[2][4]

  • Drug Administration: this compound was administered at a dose of 20 mg/kg via intraperitoneal (i.p.) injection, twice a day for two days.[1][10]

  • Behavioral Assays: A battery of tests was conducted to assess memory and learning, including novel object recognition, temporal ordering, and spatial processing tasks.[1][10]

  • Biomarker Analysis: Following the behavioral assays, hippocampal tissue was collected to measure the levels of acetylated α-tubulin, typically by Western blot analysis.[2]

ACY-1215 in Non-Hodgkin Lymphoma Xenograft Model
  • Animal Model: Granta 519 mantle cell lymphoma cells (5 x 106) were injected into the flanks of Fox Chase SCID mice.[5]

  • Drug Administration: Once tumors reached an average size of approximately 120 mm3, mice were treated with carfilzomib (1.0 mg/kg) with or without ACY-1215 (50 mg/kg).[5] The treatment schedule was not detailed in the provided search result snippets.

  • Efficacy Assessment: Tumor growth was monitored regularly, and animal survival was recorded.[5]

ACY-1215 in Colorectal Cancer Mouse Model
  • Animal Model: A subcutaneous colorectal tumor model was established in mice.[8]

  • Drug Administration: When tumor volume reached approximately 100 mm3, mice were treated with ACY-1215 and/or an anti-PD1 antibody via intraperitoneal injection every two days.[8]

  • Efficacy Assessment: Tumor size was recorded throughout the 21-day treatment period.[8]

  • Biomarker Analysis: At the end of the study, tumor tissues were analyzed for the expression of markers of T cell activation such as Cd8, Tbx21, and Granzyme B.[8]

Conclusion

Both this compound and ACY-1215 are potent and selective HDAC6 inhibitors with demonstrated in vivo activity. The current body of research highlights their therapeutic promise in distinct areas, with this compound showing potential for neurological disorders characterized by impaired microtubule dynamics, and ACY-1215 exhibiting robust anti-cancer efficacy, particularly in combination therapies, and utility in mitigating chemotherapy side effects. The choice between these agents for future research and development will likely be guided by the specific pathological context and the desired therapeutic outcome. Direct, head-to-head in vivo comparative studies would be invaluable to further delineate their respective pharmacological profiles.

References

A Comparative Guide to the Specificity of SW-100 and Other Benzamide HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specificity of histone deacetylase (HDAC) inhibitors is paramount for predicting their therapeutic efficacy and potential side effects. This guide provides a detailed comparison of SW-100, a highly selective HDAC6 inhibitor, with other notable benzamide-based HDAC inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This compound distinguishes itself within the benzamide class of HDAC inhibitors through its exceptional selectivity for HDAC6. While many benzamide inhibitors, such as Entinostat (MS-275) and Mocetinostat (MGCD0103), exhibit a preference for Class I HDACs (HDAC1, 2, and 3), this compound demonstrates over 1,000-fold selectivity for HDAC6, a Class IIb enzyme.[1][2][3] This high specificity translates to a distinct biological mechanism of action, primarily affecting cytoplasmic proteins like α-tubulin rather than histone proteins, thereby influencing different cellular pathways compared to its Class I-selective counterparts.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other prominent benzamide HDAC inhibitors against a panel of HDAC isoforms. It is important to note that IC50 values can vary between studies due to different assay conditions.

Table 1: IC50 Values of this compound Against HDAC Isoforms

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Selectivity for HDAC6
This compound>2300>2300>23002.3>2300>1000-fold

Data compiled from multiple sources indicating high selectivity.[1][2][3][4]

Table 2: IC50 Values of Other Benzamide HDAC Inhibitors

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)
Entinostat (MS-275)300-8000-
Mocetinostat (MGCD0103)PotentPotentWeaker InhibitionNo Inhibition
CI-9944114746-
Compound 7j6507801700-
Compound 11a20.6157138-
Compound 13e9.5428.041.41No Inhibition

Data for Entinostat, Mocetinostat, CI-994, and other compounds are compiled from various studies and highlight a general preference for Class I HDACs.[5][6][7][8][9][10][11]

Experimental Protocols

The determination of HDAC inhibitor specificity relies on robust and sensitive enzymatic and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Fluorometric HDAC Enzymatic Activity Assay

This assay is a common method to determine the in vitro potency of HDAC inhibitors against purified recombinant HDAC isoforms.

Principle: The assay utilizes a substrate consisting of an acetylated lysine side chain, which, upon deacetylation by an HDAC enzyme, becomes susceptible to cleavage by a developer enzyme. This cleavage releases a fluorophore, and the resulting fluorescence is proportional to the HDAC activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the HDAC inhibitor in DMSO, purified recombinant HDAC enzyme, and the fluorogenic HDAC substrate.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer.

  • Inhibitor Addition: Add serial dilutions of the HDAC inhibitor (e.g., this compound) or DMSO as a vehicle control to the wells.

  • Enzyme Addition: Add the purified HDAC enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the HDAC reaction and initiate the development reaction by adding the developer solution containing a lysine developer. Incubate at 37°C for 10-20 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm or 380/490 nm).[12][13][14][15]

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a test compound to a specific HDAC isoform.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC protein and a fluorescently labeled tracer that binds to the active site of the HDAC. A test compound that binds to the HDAC will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Culture and Transfection: Culture cells (e.g., HEK293) and transiently transfect them with a vector encoding the NanoLuc®-HDAC fusion protein.

  • Cell Plating: Plate the transfected cells into a 96-well white microplate.

  • Compound and Tracer Addition: Add the test compound (e.g., this compound) at various concentrations to the cells, followed by the addition of the cell-permeable fluorescent tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time to allow for compound and tracer binding to reach equilibrium.

  • Lysis and Substrate Addition: Lyse the cells and add the Nano-Glo® substrate.

  • BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration. The data is then fitted to a dose-response curve to determine the IC50 value for target engagement in live cells.[8][16][17][18][19]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and Class I selective benzamide HDAC inhibitors.

SW100_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm SW100 This compound HDAC6 HDAC6 SW100->HDAC6 Inhibition alpha_tubulin_acetylated Acetylated α-tubulin HSP90_acetylated Acetylated HSP90 alpha_tubulin_deacetylated α-tubulin HDAC6->alpha_tubulin_deacetylated Deacetylation HSP90_deacetylated HSP90 HDAC6->HSP90_deacetylated Deacetylation ROS ROS Production HDAC6->ROS Suppression of microtubule_stability Increased Microtubule Stability alpha_tubulin_acetylated->microtubule_stability misfolded_proteins Misfolded Client Proteins HSP90_acetylated->misfolded_proteins Leads to proteasome Proteasome Degradation misfolded_proteins->proteasome mitochondria Mitochondria apoptosis Apoptosis mitochondria->apoptosis ROS->mitochondria

Caption: Signaling pathway of the HDAC6-selective inhibitor this compound.

ClassI_HDACi_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus ClassI_HDACi Class I Benzamide HDAC Inhibitor (e.g., Entinostat) HDAC1_2_3 HDAC1, 2, 3 ClassI_HDACi->HDAC1_2_3 Inhibition Histones_acetylated Acetylated Histones p53_acetylated Acetylated p53 Histones_deacetylated Deacetylated Histones HDAC1_2_3->Histones_deacetylated Deacetylation p53_deacetylated p53 HDAC1_2_3->p53_deacetylated Deacetylation Chromatin_relaxed Relaxed Chromatin Histones_acetylated->Chromatin_relaxed Chromatin_condensed Condensed Chromatin Histones_deacetylated->Chromatin_condensed Gene_expression Tumor Suppressor Gene Expression Chromatin_relaxed->Gene_expression CellCycle_arrest Cell Cycle Arrest (G1/S or G2/M) Gene_expression->CellCycle_arrest Apoptosis Apoptosis Gene_expression->Apoptosis p53_acetylated->CellCycle_arrest p53_acetylated->Apoptosis

References

A Head-to-Head Comparison of SW-100 and Citarinostat for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of selective histone deacetylase 6 (HDAC6) inhibitors, SW-100 and Citarinostat (ACY-241) have emerged as significant molecules of interest for researchers in oncology and neurodegenerative diseases. This guide provides an objective, data-driven comparison of these two compounds to aid scientists and drug development professionals in their research endeavors.

Biochemical Potency and Selectivity

A critical aspect of any targeted inhibitor is its potency and selectivity. Both this compound and Citarinostat are highly potent inhibitors of HDAC6, with IC50 values in the low nanomolar range. However, their selectivity profiles against other HDAC isoforms show notable differences.

CompoundHDAC6 IC50 (nM)Selectivity vs. other HDACsReference
This compound 2.3>1000-fold vs. all other HDAC isozymes[1][2]
Citarinostat (ACY-241) 2.613 to 18-fold vs. HDAC1-3[3][4]

As the data indicates, while both compounds are potent against HDAC6, this compound demonstrates a significantly higher degree of selectivity. This enhanced selectivity may translate to a more favorable safety profile in therapeutic applications by minimizing off-target effects.

Cellular Activity: α-Tubulin Acetylation

A primary downstream effect of HDAC6 inhibition is the hyperacetylation of its cytoplasmic substrate, α-tubulin. This modification is a key biomarker for target engagement and cellular activity of HDAC6 inhibitors.

Preclinical studies have demonstrated that both this compound and Citarinostat effectively increase the levels of acetylated α-tubulin in a dose-dependent manner.

  • This compound: In HEK293 cells, treatment with this compound (0.01-10 µM for 48 hours) resulted in a significant, dose-dependent increase in acetylated α-tubulin levels.[1]

  • Citarinostat (ACY-241): In A2780 ovarian cancer cells, a 24-hour treatment with 300 nM of Citarinostat led to a marked increase in the hyperacetylation of α-tubulin.[3][4]

A Key Differentiator: Blood-Brain Barrier Permeability

A significant distinguishing feature of this compound is its demonstrated ability to cross the blood-brain barrier (BBB). This property makes this compound a particularly promising candidate for the treatment of central nervous system (CNS) disorders, such as neurodegenerative diseases and brain cancers. In contrast, the BBB permeability of Citarinostat has not been as prominently reported in the available literature.

The experimental workflow for assessing BBB permeability often involves in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

cluster_0 In Vitro Blood-Brain Barrier Permeability Assay (PAMPA) prep Prepare Artificial Membrane (Phospholipid cocktail in organic solvent) donor Donor Compartment (Test compound in buffer) prep->donor membrane Artificial Membrane donor->membrane acceptor Acceptor Compartment (Buffer) incubate Incubation (Allows for passive diffusion) acceptor->incubate membrane->acceptor quantify Quantify Compound Concentration (LC-MS/MS or UV-Vis Spectroscopy) incubate->quantify calc Calculate Permeability Coefficient (Pe) quantify->calc

Figure 1: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Signaling Pathways of HDAC6 Inhibition

The therapeutic effects of HDAC6 inhibitors are mediated through their impact on various cellular signaling pathways. By deacetylating α-tubulin, HDAC6 influences microtubule dynamics, which in turn affects cell motility, intracellular transport, and cell division. Furthermore, HDAC6 is involved in the regulation of protein degradation pathways and the cellular stress response.

HDAC6_inhibitor This compound or Citarinostat HDAC6 HDAC6 HDAC6_inhibitor->HDAC6 inhibition alpha_tubulin α-Tubulin HDAC6->alpha_tubulin deacetylation acetylated_alpha_tubulin Acetylated α-Tubulin alpha_tubulin->acetylated_alpha_tubulin microtubule_stability Increased Microtubule Stability acetylated_alpha_tubulin->microtubule_stability cell_motility Altered Cell Motility microtubule_stability->cell_motility protein_trafficking Modulated Protein Trafficking microtubule_stability->protein_trafficking mitosis Aberrant Mitosis (in cancer cells) microtubule_stability->mitosis

Figure 2: Simplified signaling pathway of HDAC6 inhibition.

Experimental Protocols

HDAC Activity Assay (Fluorogenic Method)

This assay is used to determine the IC50 values of HDAC inhibitors.

  • Reagents and Materials:

    • Recombinant human HDAC isoforms

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin with Trichostatin A)

    • Test compounds (this compound, Citarinostat)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds, HDAC enzyme, and assay buffer to the wells of the microplate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence (e.g., Ex/Em = 390/460 nm).

    • Calculate the percent inhibition and determine the IC50 values using a suitable software.

Western Blot for Acetylated α-Tubulin

This method is used to assess the cellular activity of HDAC inhibitors by measuring the levels of acetylated α-tubulin.

  • Reagents and Materials:

    • Cell lines (e.g., HEK293, A2780)

    • Cell culture medium and supplements

    • Test compounds (this compound, Citarinostat)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1) and anti-α-tubulin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compounds for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Conclusion

Both this compound and Citarinostat are valuable research tools for investigating the role of HDAC6 in various biological processes and disease models. The choice between these two inhibitors will likely depend on the specific research question. For studies requiring a highly selective tool with minimal off-target effects, this compound presents a compelling option. For research focused on CNS-related pathologies, the blood-brain barrier permeability of this compound is a crucial advantage. Citarinostat, having been investigated in several clinical trials, offers a wealth of in-human data that can be valuable for translational research. Researchers should carefully consider the data presented in this guide to make an informed decision for their experimental designs.

References

Safety Operating Guide

Proper Disposal of SW-100: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of SW-100, a flammable and hazardous substance, it is imperative that laboratory personnel adhere to strict protocols. This guide provides essential information on the proper handling and disposal of Splice Wash this compound, a common cleaning solvent in research and development settings.

Due to the varied nature of products labeled "this compound," this document specifically addresses the disposal of Splice Wash this compound , a product identified as a flammable liquid containing solvent naphtha. Procedures for other substances also designated as this compound, such as certain lubricants or inks, may differ significantly. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Key Quantitative Data for Disposal

A thorough understanding of the physical and chemical properties of Splice Wash this compound is crucial for its safe disposal. The following table summarizes key data points relevant to waste management.

PropertyValueCitation
Physical State Thin, light-colored liquid[1]
Odor Hydrocarbon[1]
Flash Point 12°C[2]
Specific Gravity 0.75[2]
Hazard Classifications Flammable Liquid (Category 2), Skin Irritant (Category 2), Aspiration Hazard (Category 1), May cause drowsiness or dizziness, Toxic to aquatic life with long lasting effects.[3]

Detailed Disposal Protocol

The disposal of Splice Wash this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment. The following step-by-step protocol should be strictly followed.

Personnel Protective Equipment (PPE) Required:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA-approved organic vapor respirator may be required.[4]

Disposal Procedure:

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with flammable liquids.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Handling Spills:

    • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Place the absorbed material into a sealed container for disposal.

    • Large Spills: Immediately evacuate the area and eliminate all ignition sources.[4] If it can be done without risk, stop the flow of the material. Contain the spill using dikes of inert material. Use a non-sparking tool to collect the absorbed material for disposal.[4]

  • Container Management:

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]

    • Ensure the waste container is properly grounded to prevent the buildup of static electricity.[1]

  • Final Disposal:

    • All this compound waste, including contaminated absorbent materials, must be disposed of as hazardous waste.

    • Arrange for collection by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[4]

    • Follow all local, state, and federal regulations regarding hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Identify Waste as this compound (Splice Wash) B Is it a small spill or routine waste collection? A->B C Absorb with inert, non-combustible material B->C Yes E Is it a large spill? B->E No D Place in a labeled, sealed hazardous waste container C->D I Store container in a cool, well-ventilated area D->I F Evacuate area & eliminate ignition sources E->F Yes G Contain spill with dikes F->G H Collect with non-sparking tools G->H H->D J Arrange for pickup by a licensed hazardous waste contractor I->J

Caption: Logical steps for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for SW-100 Cleaner

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling of chemical substances is paramount to ensure personal safety and maintain a secure research environment. This document provides critical safety and logistical information for the handling and disposal of SW-100, a splice wash cleaner.

Personal Protective Equipment (PPE)

When working with this compound, a solvent naphtha-based cleaner, adherence to stringent personal protective equipment protocols is mandatory to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses or goggles.Protects against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin irritation and absorption.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is required.Protects against inhalation of harmful vapors which may cause respiratory irritation.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.Prevents accidental ingestion and contamination.

Safe Handling and Operational Plan

Proper operational procedures are crucial for the safe and effective use of this compound in a laboratory setting.

Application Protocol: The primary application of this compound is for cleaning and preparing surfaces. The recommended procedure is as follows:

  • Surface Preparation: Ensure the surface to be cleaned is free of heavy dirt or debris. For significant soiling, pre-clean with soapy water.

  • Application: Apply this compound using clean cotton rags.

  • Action: Use a scrubbing motion to apply the cleaner to the desired area until the surface achieves a dull black color.

  • Drying: Allow the washed surfaces to air dry completely. A uniformly dark gray appearance without streaks indicates a clean surface.[2]

Ventilation and Storage: Always use this compound in a well-ventilated area to prevent the accumulation of flammable and potentially harmful vapors.[2] Store the product in its original, unopened container in a cool, dry, and well-ventilated location, away from heat, sparks, and direct sunlight.[2] The recommended storage temperature is between 15°C and 25°C.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.

Waste TypeDisposal Method
Unused Product Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of in drains or sewers.
Contaminated Materials (e.g., rags, gloves) Place in a sealed, labeled container and dispose of as hazardous waste according to institutional and regulatory guidelines.

Hazard Summary

This compound is classified as a hazardous substance with the following primary risks:

  • Flammability: Highly flammable liquid and vapor.[1]

  • Health Hazards: May be fatal if swallowed and enters airways. Causes skin irritation and may cause respiratory irritation.[1]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Application cluster_disposal Post-Handling & Disposal A Assess Hazards & Review SDS B Ensure Adequate Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Prepare Surface (Pre-clean if necessary) C->D Proceed to Handling E Apply this compound with Clean Rag D->E F Scrub Surface Until Clean E->F G Allow Surface to Air Dry F->G H Doff PPE Correctly G->H Complete Handling J Collect Contaminated Materials G->J Proceed to Disposal I Wash Hands Thoroughly H->I K Dispose of as Hazardous Waste J->K

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.